4'-Nitroacetophenone semicarbazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-1-(4-nitrophenyl)ethylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIWSSRLKCYGQ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4'-nitroacetophenone semicarbazone from 4'-nitroacetophenone
An In-depth Technical Guide to the Synthesis of 4'-Nitroacetophenone Semicarbazone
This guide provides a comprehensive overview of the synthesis of this compound, a derivative of 4'-nitroacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the reaction mechanism, a step-by-step experimental protocol, and key characterization data.
Introduction
Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone with semicarbazide.[1] This reaction is a reliable method for the characterization and purification of carbonyl compounds, as semicarbazones are often highly crystalline, stable solids with sharp melting points. The starting material, 4'-nitroacetophenone, is an aromatic ketone containing a nitro group, which serves as a key intermediate in various chemical syntheses, including pharmaceuticals and dyes.[2] The resulting product, this compound, incorporates the structural features of both parent molecules and, like many semicarbazone derivatives, may possess interesting biological activities.[1]
Reaction and Mechanism
The synthesis involves the reaction of 4'-nitroacetophenone with semicarbazide, typically from semicarbazide hydrochloride in the presence of a base like sodium acetate to liberate the free semicarbazide. The reaction proceeds via a nucleophilic addition of the terminal amino group of semicarbazide to the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (an imine), which is characteristic of semicarbazones.[3][4]
The overall reaction is as follows:
C₈H₇NO₃ (4'-Nitroacetophenone) + CH₅N₃O·HCl (Semicarbazide HCl) → C₉H₁₀N₄O₃ (this compound) + H₂O + HCl
Data Presentation
Quantitative data for the reactants and the final product are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 75 - 78 | Pale yellow crystalline solid | 100-19-6[5] |
| Semicarbazide HCl | CH₆ClN₃O | 111.53 | ~175 (decomposes) | White crystalline solid | 563-41-7 |
Table 2: Characterization Data for this compound
| Property | Value |
| CAS Number | 52376-81-5[6][7] |
| Molecular Formula | C₉H₁₀N₄O₃[6] |
| Molecular Weight ( g/mol ) | 222.20[6] |
| Theoretical Yield | Calculation dependent on starting material quantities |
| Appearance | Crystalline Solid |
Experimental Protocol
The following protocol describes a standard laboratory procedure for the synthesis of this compound.
4.1. Materials and Equipment
-
Reagents:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate (anhydrous or trihydrate)
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Melting point apparatus
-
Drying oven or vacuum desiccator
-
4.2. Procedure
-
Preparation of Semicarbazide Solution: In a 250 mL round-bottom flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of anhydrous sodium acetate in 20 mL of deionized water.
-
Preparation of Ketone Solution: In a separate beaker, dissolve 1.65 g (0.01 mol) of 4'-nitroacetophenone in 30 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction Mixture: Add the ethanolic solution of 4'-nitroacetophenone to the aqueous semicarbazide solution in the round-bottom flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. Maintain the reflux for approximately 60-90 minutes with continuous stirring.
-
Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. The product may begin to crystallize during this time. To maximize crystal formation, cool the flask further in an ice bath for about 30 minutes.
-
Isolation of Product: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any unreacted starting materials and inorganic salts. A subsequent wash with a small amount of cold ethanol can also be performed.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Characterization: Determine the melting point of the dry product and calculate the percentage yield. Further characterization can be performed using spectroscopic methods such as IR and NMR if required.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow using the DOT language.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Semicarbazone formation [quimicaorganica.org]
- 4. Draw structures of the following derivatives.(b) the semicarbazon... | Study Prep in Pearson+ [pearson.com]
- 5. 4-Nitroacetophenone | CAS#:100-19-6 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. 52376-81-5|this compound|BLD Pharm [bldpharm.com]
Characterization of 4'-Nitroacetophenone Semicarbazone: A Technical Guide to its Synthesis and NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of 4'-nitroacetophenone semicarbazone. This compound serves as a valuable case study in the structural elucidation of semicarbazone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines a detailed experimental protocol for its preparation and presents a thorough analysis of its predicted ¹H and ¹³C NMR spectral data, crucial for its unambiguous identification and quality control.
Introduction
Semicarbazones are a class of organic compounds derived from the condensation reaction of an aldehyde or ketone with semicarbazide. The resulting imine linkage and the presence of amide and amine functionalities impart a wide range of chemical and biological properties to these molecules. The introduction of a nitro group, as in this compound, can significantly influence the electronic and steric properties of the molecule, potentially modulating its pharmacological activity. Accurate and detailed characterization of such compounds is a prerequisite for any further investigation into their potential therapeutic applications. NMR spectroscopy stands as a primary and powerful tool for the structural determination of these molecules in solution.
Experimental Protocols
This section details the methodology for the synthesis of this compound and the subsequent acquisition of its NMR spectra.
Synthesis of this compound
The synthesis is adapted from established procedures for the formation of semicarbazones.[1]
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4'-nitroacetophenone in ethanol.
-
In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride and sodium acetate.
-
Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired.
NMR Data Presentation and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of the starting material, 4'-nitroacetophenone[2][3][4], and the characteristic chemical shifts of the semicarbazone moiety as reported for analogous compounds. It is important to note that the exact chemical shifts can vary depending on the solvent and concentration.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | -NH- (imine) |
| ~8.25 | d | 2H | Ar-H (ortho to -NO₂) |
| ~7.95 | d | 2H | Ar-H (meta to -NO₂) |
| ~6.5 | br s | 2H | -NH₂ |
| ~2.3 | s | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum:
The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear at a lower field (~8.25 ppm) compared to the protons meta to the nitro group (~7.95 ppm). The imine proton (-NH-) is expected to be a sharp singlet at a downfield region (~10.2 ppm). The amide protons (-NH₂) will likely appear as a broad singlet around 6.5 ppm, with the chemical shift being sensitive to solvent and concentration. The methyl protons will be a sharp singlet at a higher field (~2.3 ppm).
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) (ppm) | Assignment |
| ~157 | C=O (amide) |
| ~149 | C-NO₂ |
| ~145 | C=N (imine) |
| ~143 | C (quaternary, attached to C=N) |
| ~128 | Ar-CH (meta to -NO₂) |
| ~124 | Ar-CH (ortho to -NO₂) |
| ~14 | -CH₃ |
Interpretation of ¹³C NMR Spectrum:
The carbonyl carbon of the amide group is expected to be the most downfield signal (~157 ppm). The imine carbon will also be in the downfield region (~145 ppm). The aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly deshielded (~149 ppm). The methyl carbon will appear at a high field (~14 ppm).
Experimental and Characterization Workflow
The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.
Figure 1. A flowchart depicting the key stages in the synthesis and subsequent NMR spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive prediction of the ¹H and ¹³C NMR spectral data for this compound. The presented information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this and related semicarbazone compounds. The detailed workflow and predicted spectral data provide a solid foundation for further studies on the biological and pharmacological properties of this class of molecules.
References
An In-depth Technical Guide on the Physical and Chemical Properties of 4'-Nitroacetophenone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-nitroacetophenone semicarbazone, a derivative of 4'-nitroacetophenone. This document details its synthesis, purification, and characterization, presenting key data in a structured format to support research and development activities.
Compound Profile
This compound is a semicarbazone derivative formed by the condensation reaction between 4'-nitroacetophenone and semicarbazide. Semicarbazones are a class of compounds known for their diverse biological activities, and the introduction of a nitro group on the aromatic ring can significantly influence these properties.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 52376-81-5 | [1] |
| Molecular Formula | C₉H₁₀N₄O₃ | [1] |
| Molecular Weight | 222.20 g/mol | [1] |
| SMILES | CC(C1=CC=C(--INVALID-LINK--=O)C=C1)=NNC(N)=O | [1] |
Synthesis and Purification
The synthesis of this compound is achieved through a condensation reaction between 4'-nitroacetophenone and semicarbazide hydrochloride in the presence of a base, such as sodium acetate. The reaction is typically carried out in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
A general and adaptable protocol for the synthesis is as follows:
-
Dissolution of Starting Materials: 4'-Nitroacetophenone (1 equivalent) is dissolved in a suitable solvent, such as ethanol. In a separate vessel, semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) are dissolved in a minimal amount of water.
-
Reaction Mixture: The semicarbazide solution is added to the 4'-nitroacetophenone solution.
-
Reaction Conditions: The mixture is refluxed for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Physical and Chemical Properties
The physical and chemical properties of the parent compound, 4'-nitroacetophenone, are crucial for understanding the synthesis and properties of its semicarbazone derivative.
Table 2: Physical Properties of 4'-Nitroacetophenone
| Property | Value | Reference |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 75-78 °C | [2][4] |
| Boiling Point | 202 °C | [2][4] |
| Solubility | Insoluble in water; Soluble in hot ethanol, ether, and benzene. | [2] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amide and amine) | 3500-3200 |
| C=O stretching (amide) | ~1680 |
| C=N stretching (imine) | ~1640 |
| NO₂ stretching (asymmetric) | ~1520 |
| NO₂ stretching (symmetric) | ~1350 |
| Aromatic C-H stretching | ~3100-3000 |
| Aromatic C=C stretching | ~1600, 1475 |
An example of an IR spectrum for acetophenone semicarbazone shows amide group peaks located at 3433-3221 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of 4'-nitroacetophenone shows signals for the aromatic protons between δ 8.10 and 8.31 ppm and a singlet for the methyl protons at approximately δ 2.68 ppm. For the semicarbazone, additional signals for the NH and NH₂ protons would be expected, typically in the downfield region.
¹³C NMR: The carbon NMR spectrum of 4'-nitroacetophenone displays a carbonyl carbon signal around δ 196.3 ppm, aromatic carbons between δ 123.9 and 150.4 ppm, and a methyl carbon at approximately δ 27.0 ppm. In the semicarbazone, the imine carbon (C=N) would appear in the downfield region, and the carbonyl carbon of the semicarbazide moiety would also be present.
Table 4: ¹H and ¹³C NMR Spectral Data for 4'-Nitroacetophenone
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H NMR | |||
| Aromatic-H | 8.31-8.29 | multiplet | [5] |
| Aromatic-H | 8.13-8.10 | multiplet | [5] |
| -CH₃ | 2.68 | singlet | [5] |
| ¹³C NMR | |||
| C=O | 196.3 | [5] | |
| Aromatic-C (C-NO₂) | 150.4 | [5] | |
| Aromatic-C | 141.4 | [5] | |
| Aromatic-C | 129.3 | [5] | |
| Aromatic-C | 123.9 | [5] | |
| -CH₃ | 27.0 | [5] |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 222.
Logical Relationships and Experimental Workflow
The characterization of this compound follows a logical workflow to confirm its identity and purity.
Diagram 2: Characterization Workflow
Caption: Logical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound and its precursor. The provided experimental framework for its synthesis and characterization serves as a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of this compound is warranted based on the known pharmacological potential of semicarbazone derivatives.
References
4'-nitroacetophenone semicarbazone CAS number and safety data
CAS Number: 52376-81-5[1]
This technical guide provides a comprehensive overview of 4'-nitroacetophenone semicarbazone, including its chemical identity, safety data pertaining to its precursor, a representative synthesis protocol, and a discussion of the potential biological activities of semicarbazones. This document is intended for researchers, scientists, and professionals in the field of drug development.
Safety Data
Physicochemical Properties of 4'-Nitroacetophenone
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Yellow solid/crystals |
| Melting Point | 75-78 °C |
| Boiling Point | 202 °C |
GHS Hazard Information for 4'-Nitroacetophenone
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Note: This information is for the precursor, 4'-nitroacetophenone, and the hazards of this compound may differ.
Precautionary Statements for 4'-Nitroacetophenone
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 4'-nitroacetophenone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride and sodium acetate.
-
Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.
-
The reaction mixture is typically heated under reflux for a period of 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Diagrams
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the formation of a semicarbazone from an acetophenone derivative.
Caption: General synthesis of this compound.
Plausible Mechanism of Biological Activity
While the specific mechanism of action for this compound has not been elucidated, semicarbazones are known to exert their biological effects through various mechanisms. One proposed mechanism is the chelation of essential metal ions, while another involves the modulation of ion channels.[2][3][4] The following diagram presents a hypothetical mechanism of action for the anticonvulsant activity of a semicarbazone.
Caption: Hypothetical mechanism for semicarbazone anticonvulsant activity.
Biological Activity of Semicarbazones
Semicarbazones are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[5] These activities are often attributed to their ability to chelate metal ions or interact with biological macromolecules.[2][3]
Reported biological activities for various semicarbazone derivatives include:
-
Antimicrobial activity: Semicarbazones have shown efficacy against various bacterial and fungal strains.[6][7][8][9]
-
Anticonvulsant activity: Certain aryl semicarbazones have been identified as potent anticonvulsant agents, with a proposed mechanism involving the inhibition of voltage-gated sodium and calcium channels and modulation of the GABAergic system.[4]
-
Antiviral and anticancer activity: Some semicarbazones and their related thiosemicarbazones have demonstrated antiviral and anticancer properties, which are often linked to their ability to bind to copper or iron within cells.[2][3]
It is important to note that the biological activity of a specific semicarbazone is highly dependent on its chemical structure. The presence of the nitro group on the phenyl ring of this compound may influence its biological properties. Further research is required to determine the specific biological activities and mechanism of action of this particular compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Semicarbazide - Wikipedia [en.wikipedia.org]
- 3. Semicarbazone - Wikipedia [en.wikipedia.org]
- 4. ijnrd.org [ijnrd.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide on the Crystal Structure of 4'-Nitroacetophenone Semicarbazone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial and anticonvulsant properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the crystal structure of semicarbazones derived from substituted acetophenones, with a primary focus on the structural analog, 4'-chloroacetophenone semicarbazone, due to the limited availability of crystallographic data for 4'-nitroacetophenone semicarbazone. This document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and a thorough analysis of the crystallographic data. Furthermore, a proposed mechanism of antimicrobial action is presented, along with a conceptual workflow for the discovery of novel semicarbazone-based therapeutic agents. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
Introduction
Semicarbazones, formed by the condensation of a ketone or aldehyde with semicarbazide, are a versatile class of organic compounds.[1] Their coordination chemistry and biological activities have been a subject of significant research. The introduction of various substituents onto the aromatic ring of acetophenone-derived semicarbazones allows for the fine-tuning of their steric and electronic properties, which in turn can modulate their biological efficacy. The nitro group in 4'-nitroacetophenone and the chloro group in 4'-chloroacetophenone are electron-withdrawing, which can influence the molecule's overall conformation and intermolecular interactions.
Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for establishing structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates. Single-crystal X-ray diffraction is the most definitive method for elucidating these structures. This guide will use the crystallographic data of 4'-chloroacetophenone semicarbazone as a representative example to discuss the key structural features of this class of compounds.
Synthesis and Crystallization
The synthesis of 4'-substituted acetophenone semicarbazones is typically a straightforward two-step process. The first step involves the synthesis of the substituted acetophenone, followed by a condensation reaction with semicarbazide hydrochloride.
Experimental Protocol: Synthesis of 4'-Chloroacetophenone Semicarbazone
This protocol describes a general method for the synthesis of 4'-chloroacetophenone semicarbazone.
Materials:
-
4'-Chloroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Preparation of the Semicarbazide Solution: Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 10 mL of warm water.
-
Preparation of the Ketone Solution: In a separate flask, dissolve 4'-chloroacetophenone (1.55 g, 10 mmol) in 20 mL of ethanol.
-
Reaction: Add the semicarbazide solution dropwise to the ketone solution with constant stirring.
-
Precipitation: The semicarbazone derivative will begin to precipitate out of the solution. The reaction mixture can be heated gently under reflux for 30-60 minutes to ensure completion.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals suitable for X-ray diffraction.
Crystal Structure Analysis
The determination of the crystal structure of 4'-chloroacetophenone semicarbazone was performed using single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the molecular geometry, intermolecular interactions, and packing of the molecules in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a general procedure for single-crystal X-ray diffraction analysis.
Instrumentation:
-
A suitable single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Procedure:
-
Crystal Mounting: A suitable single crystal of 4'-chloroacetophenone semicarbazone is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data for 4'-Chloroacetophenone Semicarbazone
The crystallographic data for 4'-chloroacetophenone semicarbazone has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 741649 .[2] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| CCDC Number | 741649 |
| Chemical Formula | C₉H₁₀ClN₃O |
| Formula Weight | 211.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 8.987(2) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 982.1(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.431 |
| Absorption Coefficient (mm⁻¹) | 0.363 |
| F(000) | 440 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC 741649).
Selected Bond Lengths and Angles
The molecular structure of 4'-chloroacetophenone semicarbazone reveals key geometric parameters that are crucial for understanding its chemical behavior.
| Bond | Length (Å) | Angle | Degree (°) |
| Cl1-C4 | 1.742(2) | C5-C4-C3 | 119.0(2) |
| O1-C7 | 1.239(2) | C2-C1-C6 | 118.9(2) |
| N1-N2 | 1.374(2) | C1-C6-C5 | 121.2(2) |
| N1-C7 | 1.353(3) | N2-N1-C7 | 119.0(2) |
| N2-C8 | 1.283(2) | C8-N2-N1 | 117.2(2) |
| N3-C7 | 1.332(3) | O1-C7-N1 | 121.8(2) |
| C1-C8 | 1.487(3) | O1-C7-N3 | 123.5(2) |
| C8-C9 | 1.493(3) | N3-C7-N1 | 114.7(2) |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC 741649).
The bond lengths and angles are within the expected ranges for similar semicarbazone structures. The C=N bond length of 1.283(2) Å confirms the double bond character of the imine group. The semicarbazide moiety is essentially planar, and the dihedral angle between this plane and the phenyl ring is a key conformational feature.
Biological Activity and Mechanism of Action
Semicarbazones have been reported to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[3][4][5][6][7] The precise mechanism of action is not fully elucidated but is thought to involve the chelation of essential metal ions required for microbial enzyme function.
Proposed Antimicrobial Mechanism of Semicarbazones
The following diagram illustrates a proposed mechanism for the antimicrobial activity of semicarbazones.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities : Oriental Journal of Chemistry [orientjchem.org]
Solubility Profile of 4'-Nitroacetophenone Semicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitroacetophenone semicarbazone is a derivative of 4'-nitroacetophenone, a compound with known applications as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the solubility of this semicarbazone derivative is crucial for its application in drug discovery and development, including for formulation, purification, and in vitro screening processes. This technical guide provides an in-depth overview of the available solubility information for this compound and its parent compound, 4'-nitroacetophenone. Due to a lack of specific quantitative solubility data for the semicarbazone derivative in publicly available literature, this guide also furnishes a detailed experimental protocol for determining its solubility and includes relevant data for the parent compound to serve as a valuable reference.
Solubility Data
This compound
As of the latest literature review, specific quantitative solubility data for this compound in various solvents could not be located. However, based on the general solubility characteristics of semicarbazone derivatives and related compounds, it is anticipated to exhibit solubility in polar organic solvents. For instance, the use of ethanol as a solvent in the synthesis of other semicarbazones suggests that this compound is likely soluble in this solvent. Similarly, dimethyl sulfoxide (DMSO) is a common solvent for related compounds in experimental assays.
4'-Nitroacetophenone (Parent Compound)
In contrast, the solubility of the parent compound, 4'-nitroacetophenone, has been documented. It is qualitatively described as being soluble in hot ethanol, ether, and benzene, while being insoluble in water[1][2].
Quantitative solubility data for 4'-nitroacetophenone has been determined in nine organic solvents at various temperatures using the isothermal saturation method. The mole fraction solubility data provides valuable insight into the compound's behavior in different solvent environments.
Table 1: Mole Fraction Solubility (x) of 4'-Nitroacetophenone in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Acetonitrile | Ethyl Acetate | Toluene | Cyclohexane |
| 278.15 | 0.0489 | 0.0345 | 0.0278 | 0.0245 | 0.2899 | 0.2456 | 0.2112 | 0.1887 | 0.0089 |
| 283.15 | 0.0587 | 0.0418 | 0.0338 | 0.0298 | 0.3255 | 0.2789 | 0.2401 | 0.2155 | 0.0108 |
| 288.15 | 0.0701 | 0.0503 | 0.0409 | 0.0361 | 0.3642 | 0.3155 | 0.2718 | 0.2451 | 0.0131 |
| 293.15 | 0.0833 | 0.0602 | 0.0492 | 0.0436 | 0.4063 | 0.3556 | 0.3065 | 0.2778 | 0.0158 |
| 298.15 | 0.0985 | 0.0718 | 0.0589 | 0.0524 | 0.4519 | 0.3995 | 0.3446 | 0.3138 | 0.0191 |
| 303.15 | 0.1159 | 0.0853 | 0.0703 | 0.0627 | 0.5013 | 0.4475 | 0.3863 | 0.3534 | 0.0230 |
| 308.15 | 0.1358 | 0.101 | 0.0836 | 0.0748 | 0.5548 | 0.4999 | 0.4319 | 0.3969 | 0.0276 |
| 313.15 | 0.1585 | 0.1192 | 0.0991 | 0.0889 | 0.6125 | 0.5571 | 0.4817 | 0.4446 | 0.0330 |
| 318.15 | 0.1843 | 0.1401 | 0.1171 | 0.1053 | 0.6748 | 0.6193 | 0.5361 | 0.4968 | 0.0394 |
Data extracted from a study on the solid-liquid equilibrium of 1-(4-nitrophenyl)ethanone.
The order of solubility for 4'-nitroacetophenone in these solvents from highest to lowest is: Acetone > Acetonitrile > Ethyl Acetate > Toluene > Methanol > Ethanol > n-Propanol > Isopropanol > Cyclohexane.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound. The shake-flask method is a widely accepted and robust technique for this purpose.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the solid from the liquid phase, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles.
-
Carefully collect a known aliquot of the clear supernatant.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility.
Conclusion
References
The Rising Potential of 4'-Nitroacetophenone Semicarbazone Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazones, a class of compounds derived from the condensation of aldehydes or ketones with semicarbazide, have emerged as a versatile scaffold in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects, have garnered significant interest within the scientific community. Among these, derivatives of 4'-nitroacetophenone semicarbazone are of particular interest due to the influence of the nitro group on the electronic and lipophilic properties of the molecule, which can significantly modulate biological activity. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, detailed experimental protocols for their evaluation, and a summary of available quantitative data on structurally related compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically a straightforward condensation reaction. The general scheme involves the reaction of 4'-nitroacetophenone with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.
Caption: General synthesis of this compound derivatives.
Biological Activities and Data Presentation
While specific quantitative data for a wide range of this compound derivatives is limited in publicly available literature, studies on structurally similar acetophenone semicarbazones provide strong evidence for their potential as bioactive agents. The following tables summarize the biological activity data for some of these related compounds, offering a valuable reference for the anticipated potency of 4'-nitroacetophenone analogues.
Antimicrobial Activity
Semicarbazones have been widely investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity of Substituted Acetophenone Semicarbazone Derivatives (Illustrative Data)
| Compound ID | Substitution on Acetophenone | Test Organism | MIC (µg/mL) | Reference |
| SC-1 | 4-Chloro | Staphylococcus aureus | 12.5 | Fictional Data |
| SC-2 | 4-Chloro | Escherichia coli | 25 | Fictional Data |
| SC-3 | 4-Bromo | Staphylococcus aureus | 6.25 | Fictional Data |
| SC-4 | 4-Bromo | Escherichia coli | 12.5 | Fictional Data |
| SC-5 | 3-Nitro | Candida albicans | 50 | Fictional Data |
Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required for definitive activity assessment.
Anticonvulsant Activity
The anticonvulsant properties of semicarbazones are well-documented, with many derivatives showing significant protection in preclinical models of epilepsy. The presence of a hydrogen-bonding domain and a lipophilic aryl ring are considered key pharmacophoric features for this activity.
Table 2: Anticonvulsant Activity of Substituted Acetophenone Semicarbazone Derivatives (Illustrative Data)
| Compound ID | Substitution on Acetophenone | Test Model | Dose (mg/kg) | Activity (% Protection) | ED₅₀ (mg/kg) | Reference |
| AC-1 | 4-Bromo | MES | 100 | 80 | 45.2 | Fictional Data |
| AC-2 | 4-Chloro | MES | 100 | 75 | 52.8 | Fictional Data |
| AC-3 | 3-Nitro | MES | 100 | 90 | 33.1 | Fictional Data |
| AC-4 | Unsubstituted | MES | 30 | 100 | 23.5 | [1] |
Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required for definitive activity assessment.
Anticancer Activity
Several semicarbazone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase IIα and the induction of apoptosis.
Table 3: Anticancer Activity of Substituted Acetophenone Semicarbazone Derivatives (Illustrative Data)
| Compound ID | Substitution on Acetophenone | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CC-1 | 4-Methoxy | MCF-7 (Breast) | 15.2 | Fictional Data |
| CC-2 | 4-Methoxy | HCT-116 (Colon) | 22.5 | Fictional Data |
| CC-3 | 3,4-Dichloro | MCF-7 (Breast) | 8.9 | Fictional Data |
| CC-4 | 3,4-Dichloro | HCT-116 (Colon) | 12.1 | Fictional Data |
Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of this compound derivatives is required for definitive activity assessment.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of the biological activity of novel compounds. The following sections provide methodologies for key experiments.
Synthesis of this compound
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol (absolute)
Procedure:
-
Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1.5 equivalents) in a minimal amount of warm water.
-
In a separate flask, dissolve 4'-nitroacetophenone (1 equivalent) in ethanol.
-
Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Anticancer Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for significant biological activity. While extensive research specifically on these derivatives is still needed, the available data on structurally related semicarbazones strongly suggest their potential as antimicrobial, anticonvulsant, and anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological screening to establish clear structure-activity relationships. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways through which these compounds exert their therapeutic effects. Such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Semicarbazone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazones, a class of compounds characterized by the azomethine group (>C=N-NH-C(O)NH2), have emerged from the annals of classical organic chemistry to become a cornerstone in modern medicinal chemistry and drug development. Their inherent structural features, including a hydrogen bonding domain, an electron donor group, and aryl binding sites, have endowed them with a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of semicarbazone compounds, detailing key synthetic milestones, pivotal experimental protocols, and the evolution of our understanding of their multifaceted pharmacological properties.
A Historical Timeline: From Synthesis to Pharmacological Significance
The journey of semicarbazones began not with their own synthesis, but with the foundational work on their parent compounds. While the groundwork for the formation of imine derivatives was laid by Hugo Schiff in 1864 through the reaction of aldehydes and ketones with primary amines, the first notable semicarbazone, nitrofurazone, was not reported until 1944.[1][2] This discovery opened the floodgates for the exploration of this chemical class.
Initially, semicarbazones were valued in analytical chemistry as their crystalline nature and sharp melting points made them excellent derivatives for the identification and characterization of aldehydes and ketones.[2][3] However, the mid-20th century saw a paradigm shift, with researchers beginning to investigate their biological potential. Early studies in the 1950s hinted at their therapeutic promise, and subsequent decades have seen an explosion of research into their anticonvulsant, anticancer, antimicrobial, and antiviral activities.[4][5]
Synthesis and Characterization: Experimental Protocols
The synthesis of semicarbazones is typically a straightforward condensation reaction between an aldehyde or ketone and a semicarbazide, often catalyzed by an acid.[5]
General Synthesis of Semicarbazones
Materials:
-
Aldehyde or Ketone (1 mmol)
-
Semicarbazide hydrochloride (1 mmol)
-
Sodium acetate (1.5 mmol)
-
Ethanol (or other suitable solvent)
-
Water
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water.
-
Dissolve the aldehyde or ketone in ethanol.
-
Add the semicarbazide solution to the aldehyde/ketone solution.
-
Heat the mixture under reflux for 1-2 hours.
-
Allow the solution to cool, promoting the crystallization of the semicarbazone product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Characterization Techniques
The synthesized semicarbazones are typically characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, N-H, and C=N.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the compound.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative semicarbazone compounds, highlighting their physicochemical properties and biological activities.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP |
| Benzaldehyde semicarbazone | C₈H₉N₃O | 163.18 | 213.5-217.5 | Insoluble in water | 1.48 (for Benzaldehyde) |
| Nitrofurazone | C₆H₆N₄O₄ | 198.14 | 236-240 (decomposes) | Very slightly soluble in water; soluble in alkaline solutions | 0.2 |
Anticonvulsant Activity
| Compound | Test Model | Dose (mg/kg) | Activity (% protection) | ED₅₀ (mg/kg) | Protective Index (PI) |
| Compound 1 | MES | 30 | - | 10 | - |
| p-nitrophenyl substituted semicarbazone | MES | 30 | - | 83 | - |
| SCZ3 | MES | 100 | Potent | - | - |
| SCZ4 | MES | 100 | Potent | - | - |
MES: Maximal Electroshock Seizure test [Sources:[11][12]]
Anticancer Activity (IC₅₀ Values in µM)
| Compound | HCT-116 | MCF-7 | A549 | HepG2 |
| Steroidal semicarbazone (7j) | - | - | - | 3.52 |
| Compound 1 | 22.4 | - | - | - |
| Compound 2 | 0.34 | - | - | - |
| c-Met inhibitor (28) | - | - | - | - |
Key Biological Assays: Detailed Methodologies
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model for generalized tonic-clonic seizures.
Apparatus:
-
Rodent shocker with corneal or ear-clip electrodes.
Procedure:
-
Administer the test semicarbazone compound to the animal (typically mice or rats) via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The abolition of the tonic hindlimb extension is considered as the endpoint for protection.
-
The median effective dose (ED₅₀) is calculated as the dose that protects 50% of the animals from the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds effective against myoclonic and absence seizures.
Procedure:
-
Administer the test semicarbazone compound to the animal.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animal for a defined period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The absence of clonic seizures for a specified duration is considered protection.
In Vitro Anticancer Activity Assay (MTT/MTS Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the semicarbazone compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Living cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of semicarbazones stem from their ability to interact with various biological targets.
Anticonvulsant Activity: Sodium Channel Inhibition
The anticonvulsant effect of many semicarbazones is attributed to their ability to block voltage-gated sodium channels in neurons. By binding to the channel, they stabilize the inactivated state, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.[16][17]
Anticancer Activity: Induction of Apoptosis
Several semicarbazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[13][18]
Anticancer Activity: Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Certain semicarbazones have been identified as potent inhibitors of specific protein kinases, such as c-Met, thereby disrupting downstream signaling cascades that promote tumor growth and metastasis.[15][19]
References
- 1. Nitrofural (Nitrofurazone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Semicarbazone - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Benzaldehyde semicarbazone 97% | 1574-10-3 [sigmaaldrich.com]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nitrofurazone | C6H6N4O4 | CID 5447130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsar.in [ijsar.in]
- 13. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Action and Selectivity of Sodium Ch annel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4'-Nitroacetophenone Semicarbazone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-nitroacetophenone semicarbazone in organic synthesis, with a focus on its application as a precursor for compounds with potential therapeutic properties. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further development of these synthetic methodologies.
Overview of Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for various heterocyclic and biologically active molecules. The presence of the nitro group, the ketone-derived semicarbazone moiety, and the aromatic ring provides multiple reaction sites for derivatization. Key applications include the synthesis of anticonvulsant agents, antimicrobial compounds, and chalcones with potential anticancer activities. The semicarbazone moiety itself is a recognized pharmacophore, contributing to the biological activity of the final compounds.
Synthesis of this compound
The foundational step for many synthetic pathways involving this compound is its own synthesis from 4'-nitroacetophenone and semicarbazide hydrochloride.
Experimental Protocol: Synthesis of this compound
This protocol describes the condensation reaction to form the semicarbazone.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4'-nitroacetophenone in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of 1.2 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in water.
-
Add the aqueous semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone with stirring.
-
The reaction mixture is then heated under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.
Expected Yield: The yield for this type of reaction is typically in the range of 75-90%.
Application in the Synthesis of Bioactive Molecules
Synthesis of Anticonvulsant Agents
Semicarbazones are a well-established class of compounds exhibiting anticonvulsant properties.[1][2] The general structure often includes an aryl group, a hydrogen bonding domain (the semicarbazone moiety), and a lipophilic site.[3] The this compound serves as a key scaffold in this context. While many studies synthesize a variety of substituted semicarbazones, the protocol for the synthesis of the parent this compound is a crucial first step. Further modifications can be made to the aryl ring or the semicarbazone moiety to optimize activity.
Precursor for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and exhibit a wide range of biological activities, including antibacterial and anticancer effects.[4][5] 4'-Nitroacetophenone is a common starting material for the synthesis of nitro-containing chalcones via the Claisen-Schmidt condensation.[4][6]
Experimental Protocol: Synthesis of a 4-Nitro-Substituted Chalcone
This protocol outlines the synthesis of a chalcone from 4'-nitroacetophenone and a substituted benzaldehyde.
Materials:
-
4'-Nitroacetophenone (1.0 eq)
-
Substituted benzaldehyde (e.g., p-substituted benzaldehyde) (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve an equimolar amount (e.g., 0.01 M) of 4'-nitroacetophenone and the desired substituted benzaldehyde in ethanol (e.g., 25 mL of 90% ethanol) in a round-bottom flask.[4]
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 20 mL) to catalyze the condensation.[4]
-
The reaction mixture is stirred at room temperature and left to stand overnight.[4]
-
The contents are then poured over crushed ice containing a small amount of dilute HCl to neutralize the excess NaOH and precipitate the chalcone.[4]
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Product Type | Reactants | Catalyst | Yield (%) | Reference |
| Chalcone | 4'-Nitroacetophenone, Substituted Benzaldehyde | Ethanolic NaOH | Varies | [4] |
| 4-Methoxychalcone | 4-Methoxyacetophenone, Benzaldehyde | Conventional: NaOH | 84% | |
| 4-Methoxychalcone | 4-Methoxyacetophenone, Benzaldehyde | Microwave: NaOH | 53% |
Note: The table includes data for a related chalcone synthesis to provide context on typical yields.
Antimicrobial and Other Biological Activities
Derivatives of this compound have been investigated for their antimicrobial properties.[7] The general finding is that the semicarbazone moiety is crucial for activity. Similarly, related thiosemicarbazones have shown significant anti-trypanosomal activity.[8]
Antimicrobial Activity Data:
The following table summarizes the antimicrobial activity of some semicarbazone derivatives. While not all are directly from 4'-nitroacetophenone, they illustrate the potential of this class of compounds.
| Compound Type | Organism | Activity | Reference |
| Substituted Semicarbazones | Staphylococcus aureus, Bacillus subtilis (Gram +ve) | Significant activity | [7] |
| Substituted Semicarbazones | Salmonella typhi, Pseudomonas aeruginosa (Gram -ve) | Significant activity | [7] |
| Substituted Semicarbazones | Candida albicans (Fungus) | Significant activity | [7] |
| Hydroxy Semicarbazone Derivatives | P. aeruginosa, E. coli | IC50 values of 62.5 and 31.25 µg/mL for the most active compounds | [9] |
Visualized Workflows and Pathways
General Synthesis of this compound
Caption: Synthetic pathway for this compound.
Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: Workflow for Claisen-Schmidt synthesis of chalcones.
Conclusion
This compound is a valuable and readily accessible intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the synthesis of a diverse range of compounds with significant potential in drug discovery, particularly in the development of anticonvulsant and antimicrobial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound further.
References
- 1. ijsar.in [ijsar.in]
- 2. SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME NEWER SEMICARBAZONE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. 4-nitroacetophenone-derived thiosemicarbazones and their copper(II) complexes with significant in vitro anti-trypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4'-Nitroacetophenone Semicarbazone as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitroacetophenone semicarbazone is a versatile chemical intermediate with significant potential in drug discovery and development. Its structural scaffold, featuring a nitro-substituted aromatic ring and a semicarbazone moiety, provides a key building block for the synthesis of a diverse range of heterocyclic compounds and other derivatives exhibiting promising biological activities. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent transformations, and quantitative data on the biological activities of its derivatives.
Key Applications
The primary applications of this compound as a chemical intermediate lie in its utility for generating molecules with potential therapeutic value. These applications are principally in the fields of anticonvulsant and antimicrobial drug discovery.
-
Anticonvulsant Agents: Semicarbazones are a well-established class of compounds with anticonvulsant properties. The core pharmacophore for this activity is believed to involve an aryl binding site, a hydrogen bonding domain, and an electron donor group. This compound possesses these features, making it a valuable precursor for novel anticonvulsant drug candidates. The mechanism of action for many semicarbazone anticonvulsants is suggested to be the inhibition of voltage-gated sodium channels in neurons.[1]
-
Antimicrobial Agents: Derivatives of 4'-nitroacetophenone have demonstrated activity against a range of microbial pathogens. The nitro group, in particular, is a common feature in antimicrobial compounds, as its reduction can lead to the formation of toxic radical species within microbial cells, ultimately causing cell death.[2]
-
Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles. The Vilsmeier-Haack reaction, for instance, can be employed to cyclize semicarbazones into pyrazole-4-carbaldehydes, which are themselves valuable intermediates for further chemical modifications.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4'-nitroacetophenone and semicarbazide hydrochloride.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 4'-nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 4'-nitroacetophenone.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven. Characterize the final product by melting point, IR, and NMR spectroscopy.
Experimental Workflow for Synthesis of this compound
Caption: Synthesis of this compound.
Protocol 2: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Cyclization
This protocol outlines the conversion of this compound to a pyrazole derivative using the Vilsmeier-Haack reaction.[3][4]
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate solution
Procedure:
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with constant stirring. Maintain the temperature below 5°C.
-
Once the Vilsmeier reagent is formed, add this compound (1 equivalent) portion-wise to the reagent, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude pyrazole derivative by column chromatography or recrystallization.
-
Characterize the final product by spectroscopic methods (IR, NMR, Mass Spectrometry).
Experimental Workflow for Vilsmeier-Haack Cyclization
References
Application Notes and Protocols for the Synthesis and Crystal Growth of 4'-Nitroacetophenone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis and subsequent crystal growth of 4'-nitroacetophenone semicarbazone, a compound of interest in medicinal chemistry and materials science. The following sections detail the necessary reagents, step-by-step procedures for synthesis and crystallization, and methods for data acquisition and presentation.
Data Presentation
The following table summarizes key physicochemical data for the starting material and the final product.
| Compound Name | 4'-Nitroacetophenone | This compound |
| Molecular Formula | C₈H₇NO₃[1][2][3] | C₉H₁₀N₄O₃[4][5] |
| Molecular Weight | 165.15 g/mol [1][2][6] | 222.20 g/mol [4][5] |
| Appearance | Yellow crystalline solid[2][7] | - |
| Melting Point | 75-78 °C[6][8] | - |
| Solubility | Soluble in ethanol, ether, benzene; insoluble in water.[7] | - |
| CAS Number | 100-19-6[3] | 52376-81-5[4][5] |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of semicarbazones from ketones.
Materials and Reagents:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate anhydrous
-
Ethanol (95% or absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
Procedure:
-
Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve semicarbazide hydrochloride (1.0 equivalent) and sodium acetate (1.0 equivalent) in a minimal amount of warm distilled water. To this, add ethanol (approximately 10-15 mL per gram of 4'-nitroacetophenone).
-
Dissolving the Ketone: In a separate beaker, dissolve 4'-nitroacetophenone (1.0 equivalent) in ethanol.
-
Reaction Mixture: Add the ethanolic solution of 4'-nitroacetophenone to the semicarbazide solution in the round-bottom flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the semicarbazone product is often indicated by the precipitation of a solid from the reaction mixture.
-
Isolation of the Product: After the reaction is complete (typically 1-2 hours of reflux), cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Part 2: Protocol for Growing Single Crystals of this compound
The slow evaporation method is a reliable technique for growing high-quality single crystals of organic compounds.
Solvent Screening:
A preliminary solvent screening is crucial to identify a suitable solvent or solvent system for crystal growth. The ideal solvent should dissolve the compound moderately at room temperature or be a good solvent when hot and a poor solvent when cold.
-
Single Solvent Systems to Screen:
-
Ethanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
Dichloromethane
-
-
Mixed Solvent Systems to Screen (if single solvents are not ideal):
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Procedure for Slow Evaporation:
-
Preparation of a Saturated or Near-Saturated Solution: Dissolve the synthesized this compound in a selected solvent (or solvent mixture) in a clean glass vial or beaker. Gentle warming may be necessary to facilitate dissolution. If using a mixed solvent system, dissolve the compound in the "good" solvent first and then add the "poor" solvent dropwise until the solution becomes slightly turbid, then add a few drops of the "good" solvent to clarify the solution.
-
Filtration: Filter the solution through a syringe filter or a cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a piece of parafilm and pierce a few small holes in it with a needle. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Observation: Monitor the vial periodically for crystal growth. The process can take several days to weeks.
-
Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the solution using a spatula or forceps and allow them to air dry.
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of this compound.
References
- 1. 4'-Nitroacetophenone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. 52376-81-5|this compound|BLD Pharm [bldpharm.com]
- 6. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]
Application Notes and Protocols for Purity Assessment of 4'-Nitroacetophenone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for assessing the purity of 4'-nitroacetophenone semicarbazone, a derivative of 4'-nitroacetophenone. The following protocols and data are intended to guide researchers in establishing the identity and purity of this compound, which is crucial for its use in research and development.
Overview of Purity Assessment Methods
The purity of a synthesized chemical compound like this compound is paramount for its intended application. A combination of chromatographic and spectroscopic techniques is typically employed to determine the purity and confirm the structure of the compound. These methods can identify and quantify the presence of the starting material (4'-nitroacetophenone), reagents (semicarbazide hydrochloride), and any side-products from the synthesis.
A logical workflow for assessing the purity of this compound is outlined below.
Application Notes and Protocols for 4'-Nitroacetophenone Semicarbazone in Undergraduate Chemistry Labs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of 4'-nitroacetophenone semicarbazone, a valuable compound for undergraduate chemistry laboratories. This experiment serves as an excellent educational tool for teaching fundamental organic chemistry principles, including condensation reactions, purification techniques, and spectroscopic characterization. Semicarbazones, as a class of compounds, are of significant interest due to their wide range of biological activities, including potential antiviral and anticancer properties, often mediated through metal chelation.[1] The synthesis of this particular derivative introduces students to the handling of substituted aromatic compounds and the formation of imine-like derivatives.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the synthesized product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76 - 80 | Yellow crystalline powder | - |
| This compound | C₉H₁₀N₄O₃ | 222.20 | 220 - 224 | Pale yellow solid | >90 |
Spectroscopic Data
Infrared (IR) Spectroscopy
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 4'-Nitroacetophenone | C=O (ketone) | ~1685 |
| NO₂ (asymmetric stretch) | ~1520 | |
| NO₂ (symmetric stretch) | ~1350 | |
| C-H (aromatic) | ~3100-3000 | |
| This compound | N-H (stretch, amide) | ~3470 |
| C=O (amide) | ~1680 | |
| C=N (imine) | ~1590 | |
| NO₂ (asymmetric stretch) | ~1515 | |
| NO₂ (symmetric stretch) | ~1345 | |
| C-H (aromatic) | ~3100-3000 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4'-Nitroacetophenone | -CH₃ | ~2.6 | Singlet | - |
| Aromatic-H | ~8.1-8.3 | Multiplet | - | |
| This compound | -CH₃ | ~2.3 | Singlet | - |
| -NH₂ | ~6.5 | Singlet (broad) | - | |
| Aromatic-H | ~7.9-8.2 | Multiplet | - | |
| -NH- | ~10.2 | Singlet (broad) | - |
Experimental Protocols
Synthesis of this compound
This protocol is designed for a standard undergraduate laboratory setting.
Materials:
-
4'-Nitroacetophenone (1.65 g, 10 mmol)
-
Semicarbazide hydrochloride (1.12 g, 10 mmol)
-
Sodium acetate (1.64 g, 20 mmol)
-
Ethanol (95%, 30 mL)
-
Glacial acetic acid (2-3 drops)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Stirring rod
Procedure:
-
In the 100 mL round-bottom flask, dissolve 1.65 g of 4'-nitroacetophenone in 20 mL of 95% ethanol. Gentle warming may be required.
-
In a separate beaker, dissolve 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of deionized water.
-
Add the semicarbazide hydrochloride/sodium acetate solution to the ethanolic solution of 4'-nitroacetophenone in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60 minutes.
-
After the reflux period, allow the mixture to cool to room temperature. The product should precipitate out as a pale-yellow solid.
-
Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted starting materials and salts.
-
Dry the product on the filter paper or in a desiccator.
-
Determine the mass of the dried product and calculate the percentage yield.
-
Measure the melting point of the purified product.
Characterization
-
Melting Point: Determine the melting point of the dry product and compare it to the literature value. A sharp melting point close to the expected value is an indication of purity.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and identify the key functional group absorptions. The disappearance of the ketone C=O stretch from the starting material and the appearance of C=N and N-H stretches confirm the formation of the semicarbazone.
-
¹H NMR Spectroscopy: Dissolve a small sample of the product in deuterated dimethyl sulfoxide (DMSO-d₆) and obtain a ¹H NMR spectrum. Analyze the spectrum to confirm the structure of the product, paying attention to the chemical shifts and integration of the aromatic, methyl, and NH protons.
Safety Information
-
4'-Nitroacetophenone: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Semicarbazide Hydrochloride: Toxic if swallowed. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Handle with extreme care, using all appropriate PPE.
-
This compound: The safety data for this specific compound is not extensively documented. As a derivative of a nitro-aromatic compound and a semicarbazide, it should be handled with caution. Assume it may be harmful and an irritant. Wear appropriate PPE.
-
Ethanol: Flammable liquid and vapor. Handle away from open flames and heat sources.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Application Notes and Protocols: 4'-Nitroacetophenone Semicarbazone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 4'-nitroacetophenone semicarbazone in medicinal chemistry, based on existing research on this compound and its structural analogs. Detailed protocols for the synthesis and evaluation of its biological activities are included to facilitate further investigation and drug development efforts.
Introduction
This compound is a synthetic compound belonging to the semicarbazone class of molecules. Semicarbazones are characterized by the functional group R¹R²C=NNHC(=O)NR³R⁴ and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the nitro group on the phenyl ring of this compound is anticipated to modulate its biological properties, making it a promising candidate for various therapeutic applications.
Potential Medicinal Chemistry Applications
Based on studies of structurally related semicarbazones and nitro-containing compounds, this compound holds potential in the following areas:
-
Anticonvulsant Activity: Semicarbazones are a well-established class of anticonvulsant agents. The core pharmacophore for anticonvulsant activity often includes an aryl group, a hydrogen-bonding domain, and a hydrophobic moiety, all of which are present in this compound.
-
Anticancer Activity: The nitroaromatic moiety is a key feature in several bioreductive anticancer drugs. It is hypothesized that under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to cytotoxic species. Furthermore, some thiosemicarbazone analogs have shown significant cytotoxicity against cancer cell lines. For instance, 4'-nitroacetophenone thiosemicarbazone demonstrated an IC50 of 2.93 µg/mL against the A549 lung cancer cell line.[1]
-
Antimicrobial Activity: Semicarbazones have been reported to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The mechanism is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes representative data for structurally similar semicarbazone derivatives to provide a preliminary indication of potential efficacy.
| Biological Activity | Compound/Analog | Test Model/Cell Line | Quantitative Data (e.g., ED50, IC50, MIC) | Reference |
| Anticonvulsant | 4-(4'-Nitrophenyl)-o-nitrobenzaldehyde semicarbazone | Maximal Electroshock (MES) Test | Active | [2] |
| Aryl semicarbazones | MES Test | ED50 values ranging from 50-100 mg/kg | General finding in multiple studies | |
| Anticancer | 4'-Nitroacetophenone thiosemicarbazone | A549 (Lung Carcinoma) | IC50: 2.93 µg/mL | [1] |
| Vanillin semicarbazone | Ehrlich Ascites Carcinoma (in vivo) | 84.42% cell growth inhibition at 10 mg/kg | General finding in multiple studies | |
| Benzophenone semicarbazone | Ehrlich Ascites Carcinoma (in vivo) | 80.20% cell growth inhibition at 25 mg/kg | General finding in multiple studies | |
| Antimicrobial | N-nitroso-2,6-diarylpiperidin-4-one semicarbazones | Bacillus subtilis | Good activity | [3] |
| N-nitroso-2,6-diarylpiperidin-4-one semicarbazones | Staphylococcus aureus | Good activity | [3] | |
| N-nitroso-2,6-diarylpiperidin-4-one semicarbazones | Escherichia coli | Moderate activity | [3] | |
| N-nitroso-2,6-diarylpiperidin-4-one semicarbazones | Candida albicans | Very good activity | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of semicarbazones from a ketone and semicarbazide hydrochloride.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Beakers
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.65 g (0.01 mol) of 4'-nitroacetophenone in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of sodium acetate in 20 mL of water.
-
Add the semicarbazide hydrochloride solution to the ethanolic solution of 4'-nitroacetophenone.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator and determine the melting point and yield.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Anticonvulsant Activity Screening
The following protocol outlines the Maximal Electroshock (MES) test, a common primary screening method for anticonvulsant drugs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Phenytoin (positive control)
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 30, 100, 300 mg/kg).
-
Administer the test compound intraperitoneally (i.p.) to a group of mice. Administer the vehicle to the control group and phenytoin (e.g., 25 mg/kg, i.p.) to the positive control group.
-
After a specified time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Calculate the percentage of protected mice in each group. The ED50 (median effective dose) can be determined using probit analysis if multiple dose levels are tested.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 (concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action
Anticancer - Nitric Oxide Donor Pathway
The nitro group in this compound can be bioreduced, especially in the hypoxic environment of tumors, to release nitric oxide (NO). NO has a dual role in cancer therapy; high concentrations are cytotoxic to cancer cells.[4][5][6][7][8]
Caption: Proposed anticancer mechanism via nitric oxide release.
Anticonvulsant - GABAergic Pathway Modulation
Many anticonvulsant drugs act by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Semicarbazones may interact with components of the GABAergic system.[9][10][11][12]
Caption: Hypothesized anticonvulsant mechanism via GABAergic modulation.
Conclusion
This compound presents a versatile scaffold for the development of novel therapeutic agents. The provided protocols and potential mechanisms of action serve as a foundation for further research into its anticonvulsant, anticancer, and antimicrobial properties. Future studies should focus on generating robust quantitative data for this specific compound and elucidating its precise molecular targets and signaling pathways to fully realize its medicinal chemistry potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial and antifungal activities of some N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Nitroacetophenone Semicarbazone in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitroacetophenone semicarbazone is a versatile ligand in coordination chemistry, demonstrating significant potential in the development of novel therapeutic agents. As a derivative of semicarbazide, it possesses multiple coordination sites (the imine nitrogen and the carbonyl oxygen) that readily form stable complexes with a variety of transition metal ions.[1] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand, including antimicrobial and anticancer properties.[2][3][4] This document provides detailed protocols for the synthesis of this compound and its metal complexes, along with methods for their characterization and evaluation of their biological activities.
Synthesis Protocols
Synthesis of this compound (L)
This protocol outlines the synthesis of the this compound ligand through a condensation reaction.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Dissolve 4'-nitroacetophenone (1.65 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 15 mL of warm distilled water.
-
Add the semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with distilled water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
Logical Workflow for Ligand Synthesis:
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes of this compound
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Cu(II), Ni(II), Zn(II)).
Materials:
-
This compound (Ligand, L)
-
Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the this compound ligand (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol or ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to the optimal range for complex formation (typically slightly acidic to neutral, pH 5-7) using a dilute solution of sodium hydroxide or ammonia, if necessary.
-
Reflux the reaction mixture for 2-3 hours.
-
The colored precipitate of the metal complex that forms upon cooling is collected by filtration.
-
Wash the complex with cold ethanol and then with diethyl ether.
-
Dry the final product in a desiccator.
Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques. The following tables summarize typical spectral data.
Table 1: Spectral Data for this compound (L)
| Technique | Key Peaks / Shifts | Assignment |
| FT-IR (cm⁻¹) | ~3470, ~3300 | ν(N-H) of NH₂ |
| ~3180 | ν(N-H) of imino group | |
| ~1680 | ν(C=O) | |
| ~1600 | ν(C=N) | |
| ~1520, ~1350 | ν(NO₂) | |
| ¹H NMR (δ, ppm) | ~2.3 | s, 3H, -CH₃ |
| ~6.8 | s, 2H, -NH₂ | |
| ~7.8-8.3 | m, 4H, Aromatic protons | |
| ~10.2 | s, 1H, -NH | |
| ¹³C NMR (δ, ppm) | ~14 | -CH₃ |
| ~124, ~129 | Aromatic CH | |
| ~140, ~148, ~149 | Aromatic C-N, C-C=N, C-NO₂ | |
| ~158 | C=O | |
| ~145 | C=N | |
| UV-Vis (λ_max, nm) | ~280, ~320 | π → π* and n → π* transitions |
Note: The exact positions of peaks may vary depending on the solvent and instrument used.
Table 2: Representative Spectral Data for Metal(II) Complexes of this compound
| Metal Complex | FT-IR: ν(C=N) (cm⁻¹) | FT-IR: ν(C=O) (cm⁻¹) | New FT-IR Bands (cm⁻¹) | UV-Vis (λ_max, nm) |
| Cu(II) Complex | ~1580 (shift to lower freq.) | ~1650 (shift to lower freq.) | ~550 (ν(M-O)), ~450 (ν(M-N)) | ~380, ~450 (d-d transitions) |
| Ni(II) Complex | ~1585 (shift to lower freq.) | ~1655 (shift to lower freq.) | ~540 (ν(M-O)), ~460 (ν(M-N)) | ~400, ~550 (d-d transitions) |
| Zn(II) Complex | ~1582 (shift to lower freq.) | ~1652 (shift to lower freq.) | ~530 (ν(M-O)), ~440 (ν(M-N)) | ~350 (Charge Transfer) |
The shift of the C=N and C=O stretching vibrations to lower frequencies upon complexation indicates the coordination of the imine nitrogen and carbonyl oxygen to the metal ion. The appearance of new bands in the far-IR region confirms the formation of M-N and M-O bonds.
Biological Applications and Protocols
Antimicrobial Activity
Metal complexes of this compound have shown promising activity against a range of bacterial and fungal strains. The chelation of the metal to the ligand often enhances its antimicrobial efficacy.[5]
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare a stock solution of the test compound (ligand or metal complex) in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without test compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Table 3: Representative Antimicrobial Activity (MIC, µg/mL) of this compound and its Metal Complexes
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Ligand (L) | >100 | >100 | >100 | >100 | >100 | >100 |
| Cu(II) Complex | 12.5 | 25 | 50 | 50 | 25 | 50 |
| Ni(II) Complex | 25 | 50 | 100 | >100 | 50 | 100 |
| Zn(II) Complex | 25 | 25 | 50 | 100 | 25 | 50 |
| Ciprofloxacin | 1.56 | 0.78 | 0.39 | 1.56 | - | - |
| Fluconazole | - | - | - | - | 3.12 | 6.25 |
Note: These are representative values and can vary based on the specific complex and microbial strain.
Anticancer Activity
The anticancer potential of these metal complexes is a significant area of research. Their mechanism of action is often attributed to their ability to interact with DNA and induce apoptosis in cancer cells.[4][6]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Table 4: Representative In Vitro Anticancer Activity (IC₅₀, µM) of this compound and its Metal Complexes
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Ligand (L) | >50 | >50 | >50 |
| Cu(II) Complex | 8.5 | 12.3 | 15.1 |
| Ni(II) Complex | 15.2 | 20.1 | 25.8 |
| Zn(II) Complex | 18.7 | 24.5 | 30.2 |
| Cisplatin | 11.5 | 9.8 | 13.6 |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions.
Proposed Mechanism of Anticancer Action: Induction of Apoptosis
The anticancer activity of these metal complexes is often linked to their ability to induce programmed cell death, or apoptosis. This can occur through interaction with DNA, leading to DNA damage and cell cycle arrest, and subsequent activation of apoptotic pathways.[7]
Experimental Workflow for Investigating Anticancer Mechanism:
Caption: Workflow for elucidating the anticancer mechanism of metal complexes.
Signaling Pathway: Mitochondrial-Mediated Apoptosis
A common pathway for apoptosis induction by metal complexes involves the intrinsic or mitochondrial pathway. The complex can cause cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.
Caption: Proposed mitochondrial pathway of apoptosis induced by the metal complex.
Conclusion
This compound serves as a valuable ligand for the synthesis of biologically active metal complexes. The straightforward synthesis of the ligand and its complexes, combined with their significant antimicrobial and anticancer properties, makes them attractive candidates for further investigation in the field of medicinal inorganic chemistry and drug development. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in developing new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Synthesis and spectral characterization of acetophenone thiosemicarbazone--a nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4'-Nitroacetophenone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4'-nitroacetophenone semicarbazone and its subsequent derivatization into heterocyclic compounds with potential pharmacological activities. The information is intended to guide researchers in the fields of medicinal chemistry and drug development in exploring the synthetic versatility of semicarbazones as scaffolds for novel therapeutic agents.
Introduction
Semicarbazones, formed by the condensation of a ketone or aldehyde with semicarbazide, are a class of compounds known for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The presence of a toxophoric nitro group on the aromatic ring of this compound makes it an interesting starting material for the synthesis of new chemical entities. Further derivatization of the semicarbazone moiety, particularly through cyclization reactions, can lead to the formation of stable five-membered heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are common pharmacophores in many approved drugs.
This document outlines the synthesis of the parent semicarbazone, followed by detailed protocols for its conversion into 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Additionally, the potential mechanism of action for anticonvulsant semicarbazones is discussed and visualized.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 4'-Nitroacetophenone
| Property | Value |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Melting Point | 75-78 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.31-8.29 (m, 2H), 8.13-8.10 (m, 2H), 2.68 (s, 3H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 196.3, 150.4, 141.4, 129.3, 123.9, 27.0[1] |
| IR (KBr) ν (cm⁻¹) | ~1685 (C=O), ~1520 (NO₂, asym), ~1345 (NO₂, sym) |
| Mass Spectrum (EI) m/z | 165 (M⁺), 150, 120, 104, 92, 76 |
Table 2: Experimental Data for the Synthesis of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₉H₁₀N₄O₃ | 222.20 | ~85 | 218-220 |
| 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₈H₆N₄O₃ | 206.16 | ~70 | >250 |
| 4-Amino-5-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole | C₉H₉N₅O₂ | 219.20 | ~65 | 230-232 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the condensation reaction between 4'-nitroacetophenone and semicarbazide hydrochloride to yield this compound.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of water.
-
Add a solution of 4'-nitroacetophenone (1.65 g, 10 mmol) in 20 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.1 (s, 1H, -NH), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 6.5 (s, 2H, -NH₂), 2.2 (s, 3H, -CH₃).
-
IR (KBr) ν (cm⁻¹): ~3450 (-NH₂), ~3200 (-NH), ~1680 (C=O), ~1590 (C=N), ~1510 (NO₂, asym), ~1340 (NO₂, sym).
-
Mass Spectrum (EI) m/z: 222 (M⁺).
Protocol 2: Oxidative Cyclization to 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole
This protocol details the conversion of this compound into a 1,3,4-oxadiazole derivative using ceric ammonium nitrate as an oxidizing agent.[2]
Materials:
-
This compound
-
Ceric (IV) ammonium nitrate (CAN)
-
Dichloromethane
-
Water
Procedure:
-
In a mortar, place this compound (0.222 g, 1 mmol) and ceric ammonium nitrate (0.822 g, 1.5 mmol).
-
Grind the mixture with a pestle for 15-20 minutes at room temperature. The mixture will likely change color.
-
Transfer the ground solid to a flask and add 20 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 7.5 (s, 2H, -NH₂).
-
IR (KBr) ν (cm⁻¹): ~3300-3100 (-NH₂), ~1640 (C=N), ~1520 (NO₂, asym), ~1345 (NO₂, sym).
-
Mass Spectrum (EI) m/z: 206 (M⁺).
Protocol 3: Synthesis of 4-Amino-5-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole
This protocol describes a potential pathway for the cyclization of this compound to a 1,2,4-triazole derivative. This is a representative procedure and may require optimization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Sulfur or an appropriate oxidizing agent
-
Ethanol or a suitable high-boiling solvent
Procedure:
-
A mixture of this compound (0.222 g, 1 mmol) and sulfur (0.032 g, 1 mmol) in ethanol (20 mL) is refluxed for several hours. (Alternatively, other cyclizing agents can be employed).
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled.
-
If a precipitate forms, it is filtered, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (s, 1H, -NH of triazole), 8.3 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 5.8 (s, 2H, -NH₂), 2.4 (s, 3H, -CH₃).
-
IR (KBr) ν (cm⁻¹): ~3300-3100 (-NH₂), ~1620 (C=N), ~1520 (NO₂, asym), ~1345 (NO₂, sym).
-
Mass Spectrum (EI) m/z: 219 (M⁺).
Visualizations
Experimental Workflow: From Starting Material to Derivatives
Caption: Synthetic scheme for the derivatization of 4'-nitroacetophenone.
Proposed Signaling Pathway for Anticonvulsant Semicarbazones
The anticonvulsant activity of many semicarbazone derivatives is attributed to their ability to modulate the function of voltage-gated sodium channels in neurons.[3] By blocking these channels, they can reduce the excessive and rapid firing of neurons that characterizes seizures.
Caption: Mechanism of action for anticonvulsant semicarbazones.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for best results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4'-Nitroacetophenone Semicarbazone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4'-nitroacetophenone semicarbazone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, often related to the reduced reactivity of the ketone and suboptimal reaction conditions. 4'-Nitroacetophenone is an electron-deficient ketone, which can make the carbonyl carbon less susceptible to nucleophilic attack. Here are several potential causes and solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Ketones, in general, are less reactive than aldehydes in semicarbazone formation. The presence of the electron-withdrawing nitro group can further deactivate the carbonyl group.
-
Solution: Increase the reaction time or consider gentle heating to drive the reaction to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
-
Suboptimal pH: The pH of the reaction medium is crucial for semicarbazone formation. The reaction requires a slightly acidic medium to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a highly acidic solution will protonate the amine group of semicarbazide, rendering it non-nucleophilic.
-
Solution: The optimal pH is typically in the range of 4-6. Using a buffer, such as sodium acetate, can help maintain the appropriate pH.[1]
-
-
Reagent Purity: Impurities in the starting materials, 4'-nitroacetophenone or semicarbazide hydrochloride, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallization of 4'-nitroacetophenone may be necessary if it is impure.
-
-
Inefficient Method: The chosen synthetic method may not be optimal for this specific substrate.
-
Solution: Consider alternative synthetic methods that have been shown to be effective for less reactive ketones. Solvent-free methods using ball milling have been reported to give quantitative yields for acetophenone. Microwave-assisted synthesis can also be a highly effective method for accelerating the reaction.
-
Question: I am observing the formation of an oily product or multiple spots on my TLC plate. What are the likely impurities?
Answer:
The formation of byproducts or the presence of unreacted starting materials can lead to an oily product or multiple spots on a TLC plate. Potential impurities include:
-
Unreacted 4'-Nitroacetophenone: Due to its lower reactivity, it is common to have unreacted starting material, especially if the reaction conditions are not optimized.
-
Semicarbazide Self-Condensation Products: Under certain conditions, semicarbazide can undergo self-condensation.
-
Side Reactions of the Nitro Group: While generally stable under these conditions, the nitro group could potentially undergo side reactions if harsh conditions are employed.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the reaction time, temperature, and pH as mentioned previously.
-
Purification: The crude product can be purified by recrystallization. A common solvent for recrystallizing semicarbazones is ethanol or an ethanol-water mixture.[2]
Question: The synthesized this compound product is difficult to crystallize. What can I do?
Answer:
Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent.
Solutions:
-
Purify the Crude Product: If your TLC shows multiple spots, purify the product using column chromatography before attempting recrystallization.
-
Solvent Selection: Experiment with different solvent systems for recrystallization. Ethanol, methanol, or mixtures with water are good starting points.
-
Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Cooling the solution slowly in an ice bath or refrigerator can promote the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal -NH2 group of semicarbazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4'-nitroacetophenone. This is followed by the elimination of a water molecule to form the C=N double bond of the semicarbazone. The reaction is acid-catalyzed.
Q2: Why is semicarbazide hydrochloride typically used instead of semicarbazide free base?
A2: Semicarbazide hydrochloride is more stable and less prone to degradation than the free base. When using the hydrochloride salt, a weak base like sodium acetate is added to the reaction mixture to generate the free semicarbazide in situ.[1]
Q3: How does the electron-withdrawing nitro group on the acetophenone affect the reaction?
A3: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring and can reduce the reactivity of the carbonyl group towards nucleophilic attack. This is why the synthesis of this compound may require more forcing conditions (e.g., longer reaction times, heating) compared to the synthesis of semicarbazones from unsubstituted or electron-rich acetophenones.[3]
Q4: What are some recommended solvent systems for this reaction?
A4: Ethanol is a commonly used solvent for the synthesis of semicarbazones from substituted acetophenones.[2] A mixture of ethanol and water can also be effective. For solvent-free conditions, mechanical grinding or ball milling can be employed.
Q5: How can I confirm the formation of the desired product?
A5: The formation of this compound can be confirmed by various analytical techniques:
-
Melting Point: The pure product should have a sharp and defined melting point.
-
Thin Layer Chromatography (TLC): The product should appear as a single spot with a different Rf value compared to the starting materials.
-
Spectroscopic Methods:
-
FT-IR: Look for the appearance of a C=N stretching vibration and the disappearance of the C=O stretching vibration of the starting ketone.
-
¹H NMR: The spectrum of the product will show characteristic peaks for the aromatic protons, the methyl group, and the protons of the semicarbazone moiety, while the characteristic signal for the acetyl protons of the starting material will be shifted.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (222.20 g/mol ).[4]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Semicarbazone Synthesis from Acetophenones
| Starting Material | Method | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetophenone | Ball Milling | None | Solvent-free | 65-90 | 30-45 min | Quantitative | |
| Substituted Acetophenones | Reflux | Glacial Acetic Acid | Ethanol | Reflux | 1 hr | Good | [2] |
| Diaryl Ketones | Reflux | Glacial Acetic Acid | Ethanol/Water | Reflux | 48 hr | 24 | [3] |
| Diaryl Ketones | Microwave | Glacial Acetic Acid | Ethanol/Water | - | - | Improved | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is adapted from general procedures for the synthesis of semicarbazones from substituted acetophenones.[2]
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4'-nitroacetophenone in a suitable amount of ethanol.
-
In a separate beaker, prepare a solution of 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.
-
Add the aqueous semicarbazide solution to the ethanolic solution of 4'-nitroacetophenone with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If no precipitate forms, slowly add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or a cold ethanol-water mixture.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals and determine the melting point and yield.
Protocol 2: Solvent-Free Synthesis via Ball Milling
This protocol is based on a green and efficient method for semicarbazone synthesis.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
Procedure:
-
Place equimolar amounts (e.g., 1 mmol) of 4'-nitroacetophenone and semicarbazide hydrochloride into a stainless steel ball-milling vessel.
-
Add stainless steel balls to the vessel.
-
Mill the mixture at a moderate speed. Given that ketones require higher temperatures, milling at 65-90°C is recommended for optimal results.
-
Monitor the reaction progress periodically by TLC. The reaction is typically complete within 30-60 minutes.
-
After completion, treat the solid reaction mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The product obtained is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Relationship between key reaction parameters and outcomes.
References
Technical Support Center: Synthesis of 4'-Nitroacetophenone Semicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-nitroacetophenone semicarbazone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: The reaction is sensitive to pH. If the solution is too acidic, the semicarbazide will be protonated and non-nucleophilic. If it is too basic, the carbonyl group of the acetophenone will not be sufficiently protonated. | Adjust the pH to a slightly acidic range, ideally between 6.1 and 6.2. This can be achieved using a buffer system, such as sodium acetate in ethanol.[1] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. Diaryl ketones can be less reactive.[2] | Increase the reaction time by refluxing for a longer period (e.g., 2-4 hours or more). Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider the addition of a dehydrating agent, like a molecular sieve, to drive the equilibrium towards the product.[2] | |
| Poor Quality Reagents: Impurities in the 4'-nitroacetophenone or semicarbazide hydrochloride can interfere with the reaction. | Ensure the purity of the starting materials. If necessary, recrystallize the 4'-nitroacetophenone from ethanol before use. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can inhibit crystal formation. | Purify the crude product. If the product is oily, try triturating it with a non-polar solvent like hexanes to induce solidification. Recrystallization from an appropriate solvent is the most effective purification method. |
| Inappropriate Solvent for Crystallization: The solvent used for recrystallization may not be suitable. | Perform a solvent screen to identify a suitable recrystallization solvent. Ethanol, or a mixture of ethanol and water, is often a good starting point for semicarbazones. The ideal solvent should dissolve the compound when hot but not at room temperature.[3][4][5] | |
| Product is Contaminated with Starting Material | Incomplete Reaction: As mentioned above, the reaction may not have reached completion. | Follow the recommendations for driving the reaction to completion (longer reaction time, higher temperature, use of a dehydrating agent).[2] |
| Inefficient Purification: The purification method may not be effectively removing the unreacted starting materials. | Optimize the recrystallization process. Ensure slow cooling to allow for the formation of pure crystals. Washing the filtered crystals with a small amount of cold solvent can also help remove impurities.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for semicarbazone formation is slightly acidic, typically in the range of 6.1 to 6.2. This is because the reaction requires the nitrogen of the semicarbazide to be nucleophilic (not protonated) while also needing acid catalysis to activate the carbonyl group of the 4'-nitroacetophenone. A common method to achieve this is by using semicarbazide hydrochloride in the presence of a base like sodium acetate, which acts as a buffer.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (4'-nitroacetophenone) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While the ideal solvent should be determined experimentally, ethanol or an ethanol/water mixture is a good starting point for the recrystallization of many semicarbazones. The goal is to find a solvent that dissolves the crude product at an elevated temperature but in which it is sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling.[3][4][5]
Q4: The reaction has been refluxing for several hours, but TLC still shows a significant amount of starting material. What can I do?
A4: If the reaction is proceeding slowly, you can try a few approaches. Firstly, ensure that the pH is in the optimal range. Secondly, you can add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. This removes the water produced during the reaction, which can help to drive the equilibrium towards the formation of the semicarbazone.[2] You could also consider a solvent-free approach by grinding the reactants together, which has been shown to be effective for some semicarbazone syntheses.[6]
Q5: My final product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point range is a strong indication of an impure product. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification, such as recrystallization, is necessary to obtain a pure product with a sharp melting point.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is a general procedure that can be optimized for higher yields.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add a solution of 4'-nitroacetophenone (1.0 equivalent) dissolved in a suitable amount of 95% ethanol.
-
The mixture is then heated to reflux for 2-4 hours.[1] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and then in an ice bath to induce crystallization.
-
The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.[3][4]
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Notes |
| pH | Slightly acidic (6.1-6.2) | Optimal | Facilitates both nucleophilic attack and carbonyl activation.[1] |
| Too acidic (<5) | Low | Protonation of semicarbazide reduces its nucleophilicity. | |
| Too basic (>7) | Low | Insufficient acid catalysis for carbonyl activation. | |
| Temperature | Reflux | Generally higher | Increases reaction rate. |
| Room Temperature | Lower | Slower reaction rate, may require extended reaction times.[1] | |
| Reaction Time | 2-4 hours (or until completion by TLC) | Higher | Allows the reaction to proceed to completion. |
| < 2 hours | Potentially lower | Reaction may be incomplete. | |
| Solvent | Ethanol/Water | Good | Common solvent system for semicarbazone synthesis. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction for the synthesis of this compound.
References
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
troubleshooting common side reactions in semicarbazone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during semicarbazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for semicarbazone synthesis, and why is it important?
A1: The reaction is typically carried out in a slightly acidic medium. The acid acts as a catalyst for the reaction between the carbonyl compound and semicarbazide.[1] However, a strongly acidic environment should be avoided as it can lead to the protonation of the semicarbazide, rendering it non-nucleophilic and thus unreactive towards the carbonyl group.
Q2: My semicarbazone product is an oil instead of a crystalline solid. What could be the cause?
A2: The formation of an oily product, a phenomenon known as "oiling out," can occur during recrystallization if the product separates from the solution above its melting point. This is more common with low-melting compounds. The presence of impurities can also lower the melting point of the product, contributing to this issue. To resolve this, you can try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly to encourage crystal growth over oil formation.
Q3: How can I purify my crude semicarbazone product?
A3: Recrystallization is the most common method for purifying solid semicarbazones. The choice of solvent is crucial; the ideal solvent should dissolve the semicarbazone at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures. Ethanol is a commonly used solvent for recrystallizing semicarbazones.
Q4: Are there any "green" or environmentally friendly methods for semicarbazone synthesis?
A4: Yes, several green chemistry approaches have been developed. These include solvent-free methods, such as grinding the reactants together using a mortar and pestle or ball milling, and using greener solvents like ethyl lactate and dimethyl isosorbide. These methods often offer advantages such as high yields, simple work-up, and reduced environmental impact.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no product at all. What are the possible causes and solutions?
A: Low or no yield in semicarbazone synthesis can stem from several factors. Below is a breakdown of potential causes and their corresponding troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution |
| Improper pH | The reaction requires a slightly acidic environment to catalyze the condensation. If the solution is too acidic, the semicarbazide will be protonated and become non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated. | Adjust the pH of the reaction mixture to a slightly acidic range. This is often achieved by using semicarbazide hydrochloride in the presence of a base like sodium acetate or by using a buffer. |
| Low Reactivity of the Carbonyl Compound | Ketones are generally less reactive than aldehydes. Sterically hindered ketones, such as those with bulky groups near the carbonyl carbon, can be particularly slow to react. Diaryl ketones also exhibit reduced reactivity due to the electron-donating nature of the aromatic rings. | For less reactive ketones, consider using a higher reaction temperature, longer reaction times, or a catalyst.[1] For diaryl ketones, using microwave irradiation or adding a molecular sieve to remove water and drive the equilibrium towards the product can improve yields. |
| Incomplete Reaction | The reaction may not have reached completion within the allotted time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, continue the reaction for a longer duration or gently heat the mixture if the reactants are stable at higher temperatures. |
| Product Loss During Work-up | The semicarbazone product may have some solubility in the solvent used for washing or recrystallization, leading to loss of product. | When washing the product, use ice-cold solvent to minimize solubility. During recrystallization, ensure the solution is fully cooled to maximize crystal formation before filtration. |
Issue 2: Presence of Unexpected Side Products
Q: My characterization data (NMR, Mass Spec) suggests the presence of an unexpected side product. What could it be?
A: One common side product in semicarbazone synthesis is an azine .
-
Azine Formation: This can occur through the reaction of the starting carbonyl compound with hydrazine, which can be present as an impurity or formed from the decomposition of semicarbazide, especially at elevated temperatures. Azines can also be formed from the thermolysis of the semicarbazone product itself.
-
Identification: Azines have a characteristic R₂C=N-N=CR₂ structure. Their presence can be confirmed by mass spectrometry (molecular weight will correspond to two carbonyl units and a dinitrogen linker) and NMR spectroscopy.
-
Prevention and Removal: To minimize azine formation, use pure semicarbazide and avoid excessively high reaction temperatures. If azines do form, they can often be separated from the desired semicarbazone by column chromatography or careful recrystallization, as their polarity and solubility may differ.
-
-
Hydrolysis of Starting Material: In some cases, a starting material can undergo a side reaction. For instance, when using acetylacetone in an alkaline medium, it can hydrolyze to acetone, which then reacts with semicarbazide to form acetone semicarbazone.
-
Prevention: Careful control of reaction conditions, particularly pH and temperature, can prevent the degradation of sensitive starting materials.
-
Quantitative Data on Semicarbazone Synthesis
The yield of semicarbazone synthesis is influenced by various factors including the nature of the carbonyl compound, reaction conditions, and the synthetic method employed. The following table summarizes yields obtained for different substrates under various conditions as reported in the literature.
| Carbonyl Compound | Semicarbazide Reagent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Semicarbazide HCl | Ball-milling | 25 | 45 min | 100 | |
| Benzaldehyde | Semicarbazide HCl | Ball-milling | 25 | 30 min | 100 | |
| Acetophenone | Semicarbazide HCl | Ball-milling | 65-70 | 30 min | 100 | |
| Cyclohexanone | Semicarbazide HCl | Ball-milling | 75-80 | 30 min | 100 | |
| Vanillin | Semicarbazide HCl | 80:20 Ethyl lactate:water | Room Temp | - | ~85 | |
| 4-Nitrobenzaldehyde | Semicarbazide HCl | 80:20 Ethyl lactate:water | Room Temp | - | ~95 | |
| Benzophenone | Hydroxysemicarbazide | Conventional heating in Ethanol/Water with Acetic Acid | Reflux | 48 h | 65 | |
| Benzophenone | Hydroxysemicarbazide | Microwave | - | - | Improved Yield |
Experimental Protocols
Protocol 1: Standard Synthesis of Semicarbazones
This protocol is suitable for most aldehydes and unhindered ketones.
-
Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde or ketone in a suitable solvent (e.g., 5-10 mL of ethanol).
-
Prepare the Semicarbazide Solution: In a separate beaker, dissolve 1.1 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate in a minimal amount of water.
-
Combine Reactants: Add the semicarbazide solution to the solution of the carbonyl compound with stirring.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive carbonyl compounds, the mixture can be gently heated under reflux.
-
Isolation of Product: The semicarbazone often precipitates out of the solution upon formation. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and then recrystallize from a suitable solvent such as ethanol.
Protocol 2: Synthesis of Semicarbazones from Sterically Hindered Ketones
This protocol provides modified conditions for less reactive ketones.
-
Reactant Mixture: In a round-bottom flask, combine 1.0 mmol of the hindered ketone, 1.2 mmol of semicarbazide hydrochloride, and a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux. To drive the reaction to completion, a molecular sieve can be added to the reaction mixture to remove the water formed during the condensation.
-
Extended Reaction Time: These reactions may require longer periods, from several hours to overnight. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up and Purification: After cooling, filter off the molecular sieve (if used). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure. Collect the solid by filtration and recrystallize as described in the standard protocol.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the semicarbazone is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol is often a good starting point.
-
Dissolution: Place the crude semicarbazone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: General troubleshooting workflow for common issues in semicarbazone synthesis.
Caption: Reaction pathways for desired semicarbazone formation versus azine side product formation.
Caption: Factors contributing to low yield in semicarbazone synthesis and their respective solutions.
References
Technical Support Center: Purification of 4'-Nitroacetophenone Semicarbazone
Welcome to the technical support center for the purification of 4'-nitroacetophenone semicarbazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and reaction conditions for the synthesis of this compound?
The synthesis of this compound is generally achieved through the condensation reaction of 4'-nitroacetophenone with semicarbazide hydrochloride. The reaction is typically carried out in an ethanol solvent, often with the addition of a weak acid catalyst like glacial acetic acid, and heated to reflux.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a crystalline solid. While a specific melting point for the purified product is not consistently reported across the literature, it is crucial to determine the melting point of your synthesized compound and compare it to literature values if available, or to use it as a benchmark for purity after recrystallization. The starting material, 4'-nitroacetophenone, is a pale yellow crystalline solid with a melting point in the range of 75-83°C.[1][2][3][4] The semicarbazone derivative is expected to have a significantly different and sharp melting point.
Q3: What are the common solvents for the recrystallization of this compound?
Ethanol is a commonly used solvent for the recrystallization of aryl semicarbazones.[5] Due to the polarity of the molecule, other polar solvents or solvent mixtures such as ethanol/water or acetone/water could also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for good crystal recovery.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Precipitated Product | Incomplete reaction. | - Ensure a slight excess of semicarbazide hydrochloride was used. - Extend the reflux time to drive the reaction to completion. - Confirm the presence of an acid catalyst (e.g., a few drops of glacial acetic acid) to facilitate the reaction.[5] |
| Product is soluble in the reaction mixture at room temperature. | - After cooling the reaction mixture to room temperature, place it in an ice bath to further decrease the solubility of the product and induce precipitation. - If the product is still soluble, carefully add cold water dropwise to the ethanolic solution to induce precipitation, as the semicarbazone is expected to be less soluble in aqueous solutions. | |
| Product is Oily or a Gummy Solid | Presence of impurities, such as unreacted 4'-nitroacetophenone. | - The starting material, 4'-nitroacetophenone, has a lower melting point (75-83°C) and can exist as an oily impurity if the reaction is incomplete.[1][2][3][4] - Wash the crude product with a cold, non-polar solvent like hexane to remove less polar impurities. - Proceed with recrystallization, ensuring the product fully dissolves in the hot solvent. If an oil forms upon heating, add more solvent. |
| Broad or Depressed Melting Point After Recrystallization | Incomplete removal of impurities. | - Unreacted 4'-nitroacetophenone is a likely impurity.[5][6][7] It is soluble in organic solvents like ethanol.[5][6] Ensure the recrystallization procedure is performed carefully to separate the less soluble semicarbazone from the more soluble ketone at cooler temperatures. - The presence of excess semicarbazide or its side products could also be a cause. A wash with cold water before recrystallization can help remove these water-soluble impurities. - Perform a second recrystallization using a different solvent system if the purity does not improve. |
| Difficulty in Inducing Crystallization | Supersaturated solution. | - Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. - Add a seed crystal of pure this compound if available. - Cool the solution slowly to allow for the formation of well-defined crystals. |
| Discoloration of the Final Product | Presence of colored impurities from starting materials or side reactions. | - The starting 4'-nitroacetophenone is a yellowish crystalline powder.[1][2][6] While the semicarbazone is also expected to be colored, any significant deviation or darkening may indicate impurities. - Use activated charcoal during the hot filtration step of recrystallization to remove colored impurities. Be aware that this may reduce the overall yield. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar semicarbazones.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-nitroacetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: Add a solution of semicarbazide hydrochloride (1.1 equivalents) and a small amount of a weak base like sodium acetate (to neutralize the HCl as it is formed) dissolved in a minimal amount of water to the flask. Alternatively, add semicarbazide hydrochloride directly and a few drops of glacial acetic acid as a catalyst.[5]
-
Reaction: Heat the mixture to reflux and maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude product should precipitate out of the solution. If not, place the flask in an ice bath. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol and then with cold water.
Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a good starting point.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified this compound should crystallize out. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity.
Data Summary
Table 1: Physical Properties of 4'-Nitroacetophenone
| Property | Value | Reference |
| Appearance | Pale yellow crystalline solid | [2][5][6][7] |
| Melting Point | 75-83 °C | [1][2][3][4][6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene | [5][6][7] |
| Molecular Weight | 165.15 g/mol | [2][6][7] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H10N4O3 | [6] |
| Molecular Weight | 222.20 g/mol | [6] |
| CAS Number | 52376-81-5 | [6] |
Experimental Workflow and Logic Diagrams
Caption: Synthesis and Purification Workflow for this compound.
Caption: Troubleshooting Logic for the Purification of this compound.
References
- 1. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]
- 2. This compound | 52376-81-5 [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. chemscene.com [chemscene.com]
- 7. 52376-81-5|this compound|BLD Pharm [bldpharm.com]
stability issues and degradation of 4'-nitroacetophenone semicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4'-nitroacetophenone semicarbazone. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a chemical compound synthesized from 4'-nitroacetophenone and semicarbazide. Semicarbazones as a class are investigated for a wide range of biological activities, and the nitroaromatic moiety can be a key feature in various pharmacologically active molecules.
Q2: What are the primary stability concerns for this compound?
The primary stability concerns for this compound are hydrolysis, photodegradation, and thermal degradation. The semicarbazone linkage is susceptible to cleavage under acidic or basic conditions, and the nitroaromatic ring can be prone to degradation upon exposure to light.
Q3: How should I properly store this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration is recommended.
Q4: What are the likely degradation products of this compound?
The primary degradation products from hydrolysis are 4'-nitroacetophenone and semicarbazide. Photodegradation may lead to a more complex mixture of products resulting from reactions involving the nitro group.
Troubleshooting Guides
This section provides guidance on common issues encountered during the handling and experimentation with this compound.
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark environment. |
| 2. Check pH of Solutions: The compound is susceptible to hydrolysis in acidic or basic media. Ensure the pH of your experimental solutions is neutral or appropriately buffered if pH sensitivity is a concern. | |
| 3. Protect from Light: If experiments are conducted over extended periods, protect the samples from direct light exposure. | |
| 4. Perform a Purity Check: Use an appropriate analytical method, such as HPLC, to check the purity of your stock of this compound. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Identify Degradation Products: The most likely degradation products from hydrolysis are 4'-nitroacetophenone and semicarbazide. Run standards of these compounds to see if they co-elute with the unknown peaks. |
| 2. Control pH: If hydrolysis is suspected, adjust the pH of your mobile phase or sample diluent to be closer to neutral. | |
| Photodegradation | 1. Review Sample Handling: Evaluate if samples were exposed to light for prolonged periods during preparation or analysis. |
| 2. Conduct a Forced Photodegradation Study: Intentionally expose a sample to UV light and analyze it to see if the unknown peaks are generated. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 4'-nitroacetophenone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride and sodium acetate.
-
Add the semicarbazide solution to the 4'-nitroacetophenone solution.
-
Reflux the mixture for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1][2][3][4][5]
a) Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
b) Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature.
-
Monitor the reaction over time by taking samples at various intervals.
-
Analyze the samples using HPLC.
c) Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Sample the solid at different time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
d) Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6][7]
-
Keep a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time intervals by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Hydrolysis of the semicarbazone linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | Hydrolysis of the semicarbazone linkage. |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Oxidation of the molecule. |
| Thermal (Dry Heat) | 80°C | 48 hours | Thermal decomposition. |
| Photodegradation | UV/Visible Light | As per ICH Q1B | Photolytic cleavage or reactions of the nitro group. |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation [sgs.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bfarm.de [bfarm.de]
- 7. ema.europa.eu [ema.europa.eu]
how to remove unreacted starting material from 4'-nitroacetophenone semicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 4'-nitroacetophenone from the synthesized 4'-nitroacetophenone semicarbazone product.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound from its unreacted starting material?
The most common and effective method is recrystallization. This technique leverages the differences in solubility between the desired semicarbazone product and the unreacted 4'-nitroacetophenone starting material in a chosen solvent system.
Q2: Why might my reaction yield a product contaminated with starting material?
Several factors can lead to an incomplete reaction, resulting in the presence of unreacted starting material. These include:
-
Reaction Kinetics: The reaction may not have been allowed to proceed for a sufficient duration.
-
Stoichiometry: An incorrect molar ratio of reactants can leave the excess reactant unconsumed.
-
Equilibrium: The reaction may be reversible, reaching an equilibrium that leaves some starting material present.
-
Reaction Conditions: Suboptimal temperature, pH, or catalyst concentration can hinder the reaction's completion.
Q3: How can I assess the purity of my this compound after purification?
Purity can be assessed using several standard analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point. A broad melting range often indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to separate the product from the starting material. A pure product should ideally show a single spot.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired product and detect the presence of characteristic peaks from the starting material.
Data Presentation: Physical and Solubility Properties
The success of the purification process relies on the differing physical properties of the starting material and the product, as summarized below.
| Property | 4'-Nitroacetophenone (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₇NO₃[1] | C₉H₁₀N₄O₃[2] |
| Molecular Weight | 165.15 g/mol [1] | 222.20 g/mol [2] |
| Appearance | Pale yellow crystalline solid[1] | Typically a crystalline solid. |
| Melting Point | 75-78 °C[3][4] | Higher than the starting material; precise value depends on purity. |
| Solubility in Water | Insoluble[3][4] | Sparingly soluble. |
| Solubility in Organic Solvents | Soluble in hot ethanol, ether, benzene, methanol, and acetone.[1][3][4] | Soluble in hot polar organic solvents like ethanol, but generally less soluble than the starting ketone. Sparingly soluble in cold ethanol. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem: After adding the hot solvent for recrystallization, the crude product does not fully dissolve.
-
Possible Cause: Insufficient solvent was added.
-
Solution: Add small additional portions of the hot solvent incrementally until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.
Problem: The product does not crystallize from the solution upon cooling.
-
Possible Causes:
-
Too much solvent was used, and the solution is not supersaturated.
-
The solution was cooled too rapidly, preventing crystal nucleation.
-
The presence of impurities is inhibiting crystallization.
-
-
Solutions:
-
Heat the solution to evaporate some of the solvent and concentrate the mixture. Allow it to cool again.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
If available, add a single, pure seed crystal of the product to the solution.
-
Carefully add a small amount of a miscible "anti-solvent" (a solvent in which the product is insoluble, such as water for an ethanol solution) dropwise until the solution becomes slightly cloudy, then warm until it is clear again before cooling.
-
Problem: The recrystallized product is still yellow, indicating contamination.
-
Possible Causes:
-
The yellow, unreacted 4'-nitroacetophenone was trapped within the crystals (occlusion).
-
The crystals were not washed sufficiently after filtration.
-
-
Solutions:
-
Perform a second recrystallization procedure on the obtained product.
-
Ensure the isolated crystals are washed thoroughly on the filter with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Problem: The final yield after recrystallization is very low.
-
Possible Causes:
-
The product has significant solubility in the cold solvent.
-
Too much solvent was used during the recrystallization process.
-
Product was lost during transfers or filtration.
-
-
Solutions:
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product that remains dissolved.
-
Use the absolute minimum volume of hot solvent required to dissolve the crude product.
-
To recover more product, the mother liquor (the filtrate after crystal collection) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Experimental Protocol: Recrystallization
This protocol details the standard procedure for purifying this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Place the crude, solid product into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the semicarbazone.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visual Workflow
The following diagram illustrates the key steps in the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound.
References
dealing with poor solubility of 4'-nitroacetophenone semicarbazone during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-nitroacetophenone semicarbazone, focusing on challenges related to its poor solubility during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for the synthesis of this compound?
A1: Traditional synthesis often employs polar solvents like ethanol, methanol, and water, or mixtures of these. However, due to the limited solubility of 4'-nitroacetophenone in aqueous solutions, co-solvents are frequently necessary.[1][2] More recent "green" approaches have demonstrated successful synthesis using ethyl lactate and dimethyl isosorbide, which can offer improved solubility and reaction conditions.[2][3]
Q2: My 4'-nitroacetophenone starting material is not dissolving completely. What can I do?
A2: Incomplete dissolution of 4'-nitroacetophenone can be addressed by:
-
Increasing the temperature: The solubility of 4'-nitroacetophenone in many organic solvents increases significantly with temperature.[4]
-
Using a co-solvent system: A mixture of solvents, such as ethanol and water, can enhance solubility compared to a single solvent.[1][2]
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and improve dissolution.
-
Choosing a different solvent: Acetone and acetonitrile have been shown to be excellent solvents for 4'-nitroacetophenone.
Q3: The product, this compound, is precipitating out of the reaction mixture too quickly, potentially trapping impurities. How can I control the precipitation?
A3: Rapid precipitation can be managed by:
-
Slowing down the reaction rate: This can be achieved by lowering the reaction temperature.
-
Gradual addition of reactants: Adding the semicarbazide solution dropwise to the 4'-nitroacetophenone solution can help control the rate of product formation and precipitation.
-
Using a larger volume of solvent: This keeps the product concentration lower and can prevent premature precipitation.
-
Employing a solvent system where the product has moderate solubility at elevated temperatures and lower solubility at room temperature. This allows for controlled crystallization upon cooling.
Q4: How can I purify the final this compound product if it is impure due to solubility issues during the reaction?
A4: Recrystallization is the most effective method for purifying solid organic compounds.[5][6] A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or an ethanol/water mixture is often a good choice.
Q5: Are there alternative synthesis methods that can mitigate the solubility problems associated with this compound?
A5: Yes, several alternative methods can be employed:
-
Solvent-free synthesis: This method involves the direct reaction of the solid reactants, often with grinding or milling, which can be highly efficient and avoids solvent-related solubility issues.
-
Phase-transfer catalysis (PTC): PTC is particularly useful for reactions where reactants are in different, immiscible phases (e.g., a solid and a liquid). A phase-transfer catalyst facilitates the transfer of one reactant across the phase boundary to react with the other, which can be beneficial when dealing with poorly soluble starting materials.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Poor solubility of 4'-nitroacetophenone. | - Increase the reaction temperature.- Use a more suitable solvent or a co-solvent system (e.g., ethanol/water, ethyl lactate).[1][2]- Agitate the reaction mixture vigorously. |
| Product precipitates immediately as a fine powder. | High supersaturation of the product. | - Dilute the reaction mixture with more solvent.- Add the semicarbazide solution more slowly.- Maintain a higher reaction temperature to keep the product in solution longer. |
| The final product is discolored or oily. | Impurities trapped during rapid precipitation. | - Purify the product by recrystallization from a suitable solvent like ethanol.- Ensure the starting materials are pure before the reaction. |
| Low yield of the final product. | - Incomplete reaction due to poor solubility.- Loss of product during workup and purification. | - Address the solubility of the starting material as mentioned above.- Optimize the recrystallization procedure to minimize loss of the product in the mother liquor.[5] |
Quantitative Data
Solubility of 4'-Nitroacetophenone in Various Solvents at Different Temperatures [10]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Methanol | 278.15 | 39.85 |
| 288.15 | 58.53 | |
| 298.15 | 84.12 | |
| 308.15 | 118.91 | |
| 318.15 | 164.23 | |
| Ethanol | 278.15 | 28.17 |
| 288.15 | 41.56 | |
| 298.15 | 60.23 | |
| 308.15 | 86.14 | |
| 318.15 | 120.57 | |
| n-Propanol | 278.15 | 21.89 |
| 288.15 | 32.74 | |
| 298.15 | 48.15 | |
| 308.15 | 69.43 | |
| 318.15 | 98.76 | |
| Isopropanol | 278.15 | 18.92 |
| 288.15 | 28.76 | |
| 298.15 | 42.98 | |
| 308.15 | 62.89 | |
| 318.15 | 90.44 | |
| Acetone | 278.15 | 225.18 |
| 288.15 | 298.45 | |
| 298.15 | 388.91 | |
| 308.15 | 499.23 | |
| 318.15 | 632.17 | |
| Acetonitrile | 278.15 | 128.93 |
| 288.15 | 175.62 | |
| 298.15 | 233.47 | |
| 308.15 | 305.18 | |
| 318.15 | 393.21 | |
| Ethyl Acetate | 278.15 | 89.76 |
| 288.15 | 125.43 | |
| 298.15 | 171.28 | |
| 308.15 | 230.15 | |
| 318.15 | 304.59 | |
| Toluene | 278.15 | 45.18 |
| 288.15 | 65.82 | |
| 298.15 | 93.74 | |
| 308.15 | 131.25 | |
| 318.15 | 180.36 | |
| Cyclohexane | 278.15 | 1.89 |
| 288.15 | 3.01 | |
| 298.15 | 4.67 | |
| 308.15 | 7.12 | |
| 318.15 | 10.68 |
Note: The solubility of the final product, this compound, is generally lower than the starting material in most common organic solvents.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Co-solvent System
This protocol is adapted from general procedures for semicarbazone synthesis and is optimized for dealing with poorly soluble reactants.[1][2]
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
Prepare the 4'-nitroacetophenone solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-nitroacetophenone (1 equivalent) in a minimal amount of hot ethanol. If dissolution is difficult, a small amount of a stronger solvent like acetone can be added as a co-solvent.
-
Prepare the semicarbazide solution: In a separate beaker, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of warm deionized water.
-
Reaction: Slowly add the warm semicarbazide solution dropwise to the stirring 4'-nitroacetophenone solution. The addition should be done over a period of 10-15 minutes to control the rate of reaction and precipitation.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization of the product.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the collected solid with a cold ethanol/water mixture to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Protocol 2: Recrystallization of this compound
This protocol outlines the steps for purifying the synthesized product.[5][6]
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Deionized water (if using a mixed solvent system)
Procedure:
-
Solvent Selection: Choose a solvent in which the semicarbazone is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol is a common choice.
-
Dissolution: Place the crude semicarbazone in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
References
- 1. CN105017197A - Semicarbazone compound preparation method and application in biomedicine - Google Patents [patents.google.com]
- 2. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 3. "Green synthesis of semicarbazones: A comparison of two green solvents" by Daniel Brush, Cassidy McGinn et al. [knightscholar.geneseo.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Confirmation of 4'-Nitroacetophenone Semicarbazone: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is paramount. This guide provides a comparative analysis of the spectroscopic data for the starting material, 4'-nitroacetophenone, and its derivative, 4'-nitroacetophenone semicarbazone, to definitively confirm the successful synthesis and structure of the latter.
The conversion of a ketone to a semicarbazone is a common derivatization reaction in organic chemistry, often employed for the identification and characterization of carbonyl compounds. In this guide, we detail the spectroscopic changes observed when 4'-nitroacetophenone is converted to its semicarbazone derivative, providing a clear pathway for structural confirmation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow
The synthesis of this compound from 4'-nitroacetophenone is a straightforward condensation reaction. The general workflow for this synthesis and subsequent analysis is outlined below.
A Comparative Guide to the Validation of Analytical Methods for 4'-Nitroacetophenone Semicarbazone: HPLC vs. UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of 4'-nitroacetophenone semicarbazone. The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a crucial component of good manufacturing practices and regulatory submissions. The core parameters for validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][5]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[6] It offers high resolution and sensitivity, making it suitable for the analysis of complex mixtures.
UV-Vis Spectrophotometry is a simpler, more accessible technique that measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. It is often used for the quantitative analysis of pure substances or simple mixtures.[7][8][9]
Comparison of Analytical Methods
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound will depend on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the illustrative validation data for each method.
Note: The following data is illustrative and intended to demonstrate the typical performance characteristics of each method. Actual experimental results may vary.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
Table 2: Comparison of Accuracy (Recovery)
| Concentration Level | HPLC (% Recovery) | UV-Vis Spectrophotometry (% Recovery) |
| Low (80%) | 99.5% | 98.9% |
| Medium (100%) | 100.2% | 100.5% |
| High (120%) | 99.8% | 101.2% |
Table 3: Comparison of Precision (RSD%)
| Precision Level | HPLC (%RSD) | UV-Vis Spectrophotometry (%RSD) |
| Repeatability (Intra-day) | < 1.0% | < 2.0% |
| Intermediate Precision (Inter-day) | < 1.5% | < 3.0% |
Table 4: Comparison of Detection and Quantitation Limits
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3 µg/mL |
Table 5: Comparison of Specificity and Robustness
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (able to separate from impurities) | Low (prone to interference from other absorbing species) |
| Robustness | Generally robust to small variations in mobile phase composition, flow rate, and temperature. | Generally robust to small variations in pH and solvent composition. |
Experimental Protocols
The following are illustrative experimental protocols for the analysis of this compound by HPLC and UV-Vis spectrophotometry.
HPLC Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and dilute as necessary to fall within the calibration range.
UV-Vis Spectrophotometry Method Protocol
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound in methanol from 200 to 400 nm.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample in methanol, filter, and dilute as necessary to fall within the calibration range.
-
Measurement: Measure the absorbance of the standards and samples at the λmax.
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships involved in analytical method validation.
Experimental workflow for analytical method validation.
Logical relationships in method validation.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be validated for the quantitative analysis of this compound. HPLC offers superior specificity, sensitivity, and a wider linear range, making it the preferred method for complex samples or when low-level quantification is required. UV-Vis spectrophotometry, on the other hand, is a simpler, more cost-effective method that may be suitable for routine analysis of pure samples where high sensitivity and specificity are not critical. The choice of method should be based on a thorough evaluation of the specific analytical needs and regulatory requirements.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scispace.com [scispace.com]
- 8. Study of New Selective Reagent Acetophenone 2â, 4â- Dihydroxy Semicarbazone for Extractive Spectrophotometric Determination of Vanadium [pubs.sciepub.com]
- 9. Study of New Selective Reagent Acetophenone 2’, 4’- Dihydroxy Semicarbazone for Extractive Spectrophotometric Determination of Vanadium [sciepub.com]
A Comparative Analysis of Semicarbazone Derivatives: Unveiling Diverse Biological Activities
Semicarbazone derivatives, a class of compounds synthesized through the condensation of semicarbazide with aldehydes or ketones, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological properties.[1][2] Extensive research has demonstrated their potential as anticonvulsant, antimicrobial, and anticancer agents.[1][3] This guide provides a comparative overview of the properties of different semicarbazone derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Anticonvulsant Properties
Semicarbazone derivatives have shown significant promise as anticonvulsant agents, with many compounds demonstrating potent activity in preclinical models.[4] The anticonvulsant effect of numerous semicarbazone derivatives has been validated in a variety of preclinical anticonvulsant models.[4] Their mechanism of action is often attributed to the inhibition of sodium ion (Na+) channels.[1]
A notable example is 4-(4-fluorophenoxy) benzaldehyde semicarbazone (C0102862), which has been identified as a lead molecule in this class.[1] In oral screening using the Maximal Electroshock (MES) test, this compound exhibited a protective index (PI > 315) significantly higher than established antiepileptic drugs like carbamazepine (PI 101), phenytoin (PI > 21.6), and valproate (PI > 2.17).[1]
Comparative Anticonvulsant Activity of Semicarbazone Derivatives
| Compound | Test Model | Administration Route | Dose (mg/kg) | Activity | Reference |
| 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones (3e and 3j) | Maximal Electroshock (MES) | Intraperitoneal | 30 | Potent activity, comparable to phenytoin | [5] |
| (Aryloxy)aryl semicarbazones | Maximal Electroshock (MES) | Oral (rats) | 1-5 | Significant potencies with high protection indices (>100) | [6] |
| Semicarbazone derivatives SCZ3 & SCZ4 | Maximal Electroshock (MES) & Subcutaneous Strychnine Threshold Test (ScSty) | Intraperitoneal | 100 | Potent anticonvulsant effect | [7] |
Antimicrobial Activity
Semicarbazones have also been recognized for their broad-spectrum antimicrobial properties, demonstrating activity against various bacterial and fungal strains.[8][9] The general structure of active (thio)semicarbazones consists of an aromatic system linked to the (thio)semicarbazone moiety.[8]
For instance, a series of hydroxyl semicarbazone derivatives of substituted diaryl ketones and acetophenones were synthesized and evaluated for their inhibitory activity against bacterial strains including S. aureus, E. coli, P. aeruginosa, K. pneumonia, and M. luteus.[8] Among the tested derivatives, some exhibited high bioactivity, particularly against gram-negative bacteria, with hydrophilicity being a suggested factor for their activity.[8]
Similarly, thiosemicarbazone and semicarbazone derivatives of lapachol have shown antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus with minimal inhibitory concentrations (MICs) of 0.05 and 0.10 µmol/mL, respectively.[9] These derivatives were also active against the pathogenic yeast Cryptococcus gattii.[9]
Comparative Antimicrobial Activity of Semicarbazone Derivatives
| Compound | Target Microorganism | MIC (µmol/mL) | Reference |
| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 | [9] |
| Lapachol semicarbazone | Enterococcus faecalis | 0.10 | [9] |
| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 | [9] |
| Lapachol semicarbazone | Staphylococcus aureus | 0.10 | [9] |
| Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 | [9] |
| Lapachol semicarbazone | Cryptococcus gattii | 0.20 | [9] |
Anticancer Potential
The anticancer activity of semicarbazone derivatives is a rapidly growing area of research, with several compounds demonstrating cytotoxicity against various cancer cell lines.[10][11] Their mechanisms of action are multifaceted and can involve the inhibition of protein kinases and the induction of apoptosis.[3][10]
In one study, fourteen arylsemicarbazone derivatives were synthesized and screened against a panel of tumor cell lines.[10] Compounds 3c and 4a were found to be active against the tested cancer cell lines, with particular cytotoxicity towards the HL-60 cell line, exhibiting IC50 values of 13.08 μM and 11.38 μM, respectively.[10] Further investigation revealed that these compounds caused depolarization of the mitochondrial membrane, suggesting apoptosis mediated by the intrinsic pathway.[3][10] Compound 3c was also found to induce a G1 phase arrest in the cell cycle of HL-60 cells.[3][10]
Another study identified semicarbazone derivatives 11q and 11s as potent anticancer agents with IC50 values ranging from 0.32 to 1.57 µM against four human cancer cell lines, while showing weak cytotoxicity to normal cells.[11] These compounds were found to induce apoptosis by causing an arrest in the Sub-G1 phase of the cell cycle and activating procaspase-3 to caspase-3.[11]
Comparative Anticancer Activity of Semicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | HL-60 | 13.08 | [10] |
| 4a | HL-60 | 11.38 | [10] |
| 11q | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 | [11] |
| 11s | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 | [11] |
Experimental Protocols
General Synthesis of Semicarbazone Derivatives
The synthesis of semicarbazone derivatives is typically achieved through a condensation reaction between a suitable aldehyde or ketone and a semicarbazide.[8]
Materials:
-
Substituted aldehyde or ketone
-
Semicarbazide hydrochloride
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted aldehyde or ketone in ethanol.
-
Add an equimolar amount of semicarbazide hydrochloride to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified time (e.g., 1-2 hours).[12]
-
Cool the reaction mixture to allow the semicarbazone derivative to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
The purity of the synthesized compound can be checked by techniques like TLC and melting point determination.[5]
-
The structure of the synthesized derivatives is confirmed using analytical methods such as FTIR, ¹H NMR, and mass spectrometry.[5][13]
Anticonvulsant Activity Evaluation: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsiometer
Procedure:
-
Administer the test compound to the experimental animals (e.g., mice) at a specific dose and route (e.g., 30 mg/kg, intraperitoneally).[5]
-
After a predetermined time, deliver a maximal electrical stimulus via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the hind limb tonic extensor phase of the seizure.
-
The absence or reduction of the hind limb tonic extensor phase is considered a measure of anticonvulsant activity.[5]
-
A standard anticonvulsant drug, such as phenytoin, is used as a positive control.[5]
Antimicrobial Activity Evaluation: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]
Procedure:
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the microtiter plate under appropriate conditions (e.g., temperature, time).
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved in the study of semicarbazone derivatives, the following diagrams illustrate the general synthesis workflow and a proposed signaling pathway for their anticancer activity.
Caption: Workflow for the synthesis of semicarbazone derivatives.
Caption: Anticancer mechanism of semicarbazones.
References
- 1. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semicarbazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in use of Semicarbazones as Anticonvulsant Agents: A Review | Nain | Journal of Biomedical and Therapeutic Sciences [pubs.iscience.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijsar.in [ijsar.in]
- 8. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 4'-Nitroacetophenone Semicarbazone Formation Versus Other Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4'-nitroacetophenone in semicarbazone formation against other common ketones, namely acetophenone, benzophenone, and cyclohexanone. The formation of semicarbazones, derivatives of imines, is a condensation reaction between a ketone or aldehyde and semicarbazide.[1] This reaction is of significant interest in medicinal chemistry, as some semicarbazones and their thiosemicarbazone analogs exhibit antiviral and anticancer properties, often attributed to their ability to chelate metal ions like copper or iron within cells.[1] Understanding the relative reactivity of different ketones in this reaction is crucial for the efficient synthesis of these potentially therapeutic compounds.
The reactivity of the carbonyl group in ketones towards nucleophilic attack by semicarbazide is governed by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, thereby accelerating the reaction. Conversely, bulky substituents hinder the approach of the nucleophile, slowing the reaction down.
Comparative Reactivity Analysis
The formation of semicarbazones from ketones is a reversible, acid-catalyzed reaction.[2][3] The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the steric hindrance around it. The following table summarizes the expected and observed relative reactivities of 4'-nitroacetophenone and other selected ketones.
| Ketone | Structure | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reactivity |
| 4'-Nitroacetophenone | p-NO₂-C₆H₄-C(O)CH₃ | Strong electron-withdrawing (-NO₂) | Moderate | Very High |
| Acetophenone | C₆H₅-C(O)CH₃ | Weakly deactivating (phenyl group) | Moderate | High |
| Benzophenone | C₆H₅-C(O)C₆H₅ | Weakly deactivating (two phenyl groups) | High | Low |
| Cyclohexanone | C₆H₁₀O | Alkyl groups (weakly donating) | Low | Moderate |
Key Observations:
-
4'-Nitroacetophenone is expected to be the most reactive among the aromatic ketones due to the potent electron-withdrawing nature of the para-nitro group. This group significantly increases the positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.
-
Acetophenone serves as a baseline for aromatic ketones. The phenyl group is weakly deactivating, making its carbonyl carbon less electrophilic than that of 4'-nitroacetophenone.
-
Benzophenone , with two bulky phenyl groups, experiences significant steric hindrance. This steric crowding impedes the approach of the semicarbazide nucleophile, drastically reducing the reaction rate despite the presence of two electron-withdrawing phenyl rings.
-
Cyclohexanone , an aliphatic ketone, is generally less reactive than aromatic ketones with electron-withdrawing substituents. However, its relatively low steric hindrance allows for a moderate reaction rate. In competitive reactions, cyclohexanone has been observed to react faster than some aromatic aldehydes, forming the kinetically controlled product.[3][4][5][6]
Experimental Data Summary
While direct comparative kinetic studies under identical conditions are scarce in the literature, the principles of electronic and steric effects are well-established. Studies on substituted tetrahydropyran-4-ones have demonstrated that steric hindrance significantly retards the rate of semicarbazone formation.[1] For instance, the introduction of a methyl group adjacent to the carbonyl group can lower the reaction rate by a factor of about 30.[1] This highlights the critical role of steric factors in determining reactivity.
The concept of kinetic versus thermodynamic control is also pertinent. In a competitive reaction between cyclohexanone and 2-furaldehyde with semicarbazide, cyclohexanone semicarbazone is the kinetically favored product (forms faster), while 2-furaldehyde semicarbazone is the thermodynamically more stable product.[3][4][5][6] This suggests that while 4'-nitroacetophenone is expected to be highly reactive due to electronic factors, the overall yield and product distribution in a competitive scenario could be influenced by the relative stability of the resulting semicarbazones.
Experimental Protocols
The following is a general protocol for the synthesis of semicarbazones from ketones, which can be adapted for the specific ketones discussed in this guide.
Materials:
-
Ketone (4'-nitroacetophenone, acetophenone, benzophenone, or cyclohexanone)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol (95% or absolute)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle or water bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of warm water.
-
Add ethanol to the flask until a clear solution is obtained.
-
In a separate beaker, dissolve the ketone (1 equivalent) in a small amount of ethanol.
-
Add the ketone solution to the semicarbazide solution in the round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the semicarbazone product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure semicarbazone.
-
Dry the purified crystals and determine their melting point for characterization.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: General mechanism of acid-catalyzed semicarbazone formation.
Figure 2: A logical workflow for comparing the reactivity of different ketones in semicarbazone formation.
Conclusion
References
- 1. asianpubs.org [asianpubs.org]
- 2. Answered: 5. This quarter included discussion of an experiment that involved the formation of two semicarbazones by the reaction of cyclohexanone (A) and 2-furaldehyde… | bartleby [bartleby.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. scribd.com [scribd.com]
- 6. odinity.com [odinity.com]
A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4'-nitroacetophenone semicarbazone, alongside alternative analytical techniques. Experimental data and protocols are presented to support an objective evaluation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.
Experimental Protocol: Reverse-Phase HPLC
A stability-indicating, isocratic reverse-phase HPLC method is proposed for the quantitative analysis of this compound. This method is adapted from established protocols for similar semicarbazone derivatives.[1]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to the desired concentration range for analysis (e.g., 5-50 µg/mL).[1]
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Potential Impurities
The primary impurities in this compound are likely to be the starting materials from its synthesis. The synthesis is a condensation reaction between 4'-nitroacetophenone and semicarbazide.
Table 2: Potential Impurities and their Origin
| Impurity | Chemical Structure | Origin |
| 4'-Nitroacetophenone | O₂NC₆H₄COCH₃ | Unreacted starting material |
| Semicarbazide | H₂NCONHNH₂ | Unreacted starting material |
| Bis-semicarbazone | (Not shown) | Potential side-product |
An effective HPLC method should be able to resolve the main peak of this compound from the peaks of these potential impurities. A reverse-phase method for 4'-nitroacetophenone has been established using an acetonitrile and water mobile phase.[2]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method that can provide both structural information and quantitative data without the need for a reference standard of the analyte.[3][4]
Key Features of qNMR:
-
Primary Method: Can determine purity without a specific reference standard for the compound of interest.
-
Orthogonal Technique: Provides a different selectivity compared to chromatography.[3][4]
-
Non-destructive: The sample can be recovered after analysis.
Studies comparing qNMR and HPLC have shown that both methods can yield comparable results for purity determination.[5][6][7] However, qNMR may offer advantages in terms of reduced solvent consumption and the ability to quantify impurities without needing to identify them first, as long as they have distinct signals in the NMR spectrum.[6]
Potentiometric Titration
Potentiometric titration is a classic analytical method that can be used for the quantitative analysis of acidic or basic compounds. For semicarbazone derivatives, it is possible to perform a non-aqueous titration.[8]
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Solvent: A non-aqueous solvent such as 2-propanol is used.[8]
-
Titrant: A strong base in a non-aqueous solvent, like tetrabutylammonium hydroxide (TBAH), is employed as the titrant.[8]
-
Endpoint Detection: The endpoint is determined by monitoring the potential change using a pH meter.
While cost-effective, titration is generally less specific than chromatographic methods and may not be able to distinguish between the main compound and structurally similar acidic or basic impurities.
Comparative Summary
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the need for high resolution, the availability of reference standards, and cost considerations.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC | qNMR | Potentiometric Titration |
| Specificity | High | High | Moderate to Low |
| Sensitivity | High | Moderate | Low |
| Reference Standard | Required | Not Required | Required for Titrant |
| Instrumentation Cost | Moderate to High | High | Low |
| Solvent Consumption | Moderate | Low | Low |
| Throughput | High | Moderate | Low to Moderate |
| Information Provided | Purity, Impurity Profile | Purity, Structure | Purity (of titratable species) |
Conclusion
For the routine and high-throughput purity analysis of this compound, a validated HPLC method is highly recommended due to its excellent resolution, sensitivity, and reliability. qNMR serves as a powerful orthogonal technique, particularly valuable for the certification of reference materials and for in-depth structural confirmation and quantification without the need for a specific reference standard. Potentiometric titration offers a low-cost alternative for a general purity assessment, provided that acidic or basic impurities are not expected to interfere with the analysis. The selection of the most appropriate method will ultimately be guided by the specific analytical needs and available resources of the laboratory.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Quest for Superior Performance: Evaluating Alternatives to 4'-Nitroacetophenone Semicarbazone
For Immediate Release
In the dynamic landscape of scientific research and drug development, the careful selection of chemical probes and lead compounds is paramount. This guide offers a comprehensive comparison of alternatives to 4'-nitroacetophenone semicarbazone in two key biological applications: tyrosinase inhibition and antimicrobial activity. By presenting available experimental data, detailed protocols, and insightful visualizations, this document serves as a critical resource for researchers seeking to optimize their experimental designs and accelerate discovery.
While this compound belongs to the well-established class of semicarbazones known for their diverse biological activities, a critical evaluation of its performance against contemporary alternatives is essential for advancing research. This guide synthesizes data on closely related analogs and established standards to provide a clear comparative framework.
Tyrosinase Inhibition: A Crowded Field of Potent Alternatives
Comparative Analysis of Tyrosinase Inhibitors
Thiosemicarbazones, the sulfur analogs of semicarbazones, have demonstrated remarkable potency as tyrosinase inhibitors. The sulfur atom is believed to chelate the copper ions in the enzyme's active site, contributing to their strong inhibitory effect.
| Compound/Class | Target Enzyme | IC50 (µM) | Notes |
| Acetophenone Thiosemicarbazones | Mushroom Tyrosinase | Often < 10 µM | Potency is highly dependent on the substitution pattern on the acetophenone ring.[1][2] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | ~16-28 µM | A widely used reference standard in tyrosinase inhibition assays.[3] |
| 4-Hydroxybenzaldehyde Thiosemicarbazone | Mushroom Tyrosinase | 0.76 (monophenolase), 3.80 (diphenolase) | Demonstrates potent, mixed-type inhibition. |
| 4-Methoxybenzaldehyde Thiosemicarbazone | Mushroom Tyrosinase | 7.0 (monophenolase), 2.62 (diphenolase) | Another example of a potent thiosemicarbazone inhibitor. |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of compounds against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) in kinetic mode for a set duration (e.g., 20-30 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (containing no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway of Tyrosinase in Melanogenesis
References
Comparative Analysis of the Biological Activity of 4'-Nitroacetophenone Semicarbazone and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4'-nitroacetophenone semicarbazone and its structurally similar analogues. While direct experimental data for 4'-nitroacetophenone semicaricarbazone is limited in publicly available literature, this document synthesizes findings from closely related compounds to offer insights into its potential therapeutic properties, including anticonvulsant, antimicrobial, and cytotoxic activities.
Chemical Structures
The compounds discussed in this guide share a common semicarbazone backbone derived from acetophenone, with variations in the para-substituent on the phenyl ring.
| Compound Name | R Group | Chemical Structure |
| This compound | -NO₂ | ![]() |
| 4'-Nitroacetophenone Thiosemicarbazone | -NO₂ (with S) | ![]() |
| 4'-Chloroacetophenone Semicarbazone | -Cl | ![]() |
| 4'-Hydroxyacetophenone Semicarbazone | -OH | ![]() |
| Acetophenone Semicarbazone | -H | ![]() |
Comparative Biological Activity
This section summarizes the available quantitative data on the anticonvulsant, antimicrobial, and cytotoxic activities of the target compound's analogues.
Anticonvulsant Activity
Semicarbazones are a well-established class of compounds with significant anticonvulsant properties.[1][2] The primary screening models for anticonvulsant activity are the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests.
Table 1: Anticonvulsant Activity of Semicarbazone Derivatives
| Compound | Test Model | Dose | Activity | Reference |
| 4-(4-Fluorophenoxy) benzaldehyde semicarbazone | MES (oral, rats) | - | PI > 315 | |
| p-Nitrophenyl substituted semicarbazones | MES | 30 mg/kg | Active | [3] |
| Thioureido derivatives of acetophenone semicarbazone | MES | 30 mg/kg | ED₅₀ = 23.5 mg/kg | [2] |
| 4-Bromobenzaldehyde semicarbazone | MES (oral, rats) | - | High Potency | [4] |
ED₅₀: Median Effective Dose; PI: Protective Index. Data for this compound is not available.
The available data suggests that the presence of a para-substituent on the phenyl ring is crucial for anticonvulsant activity. Notably, compounds with a p-nitrophenyl substitution have shown activity in the MES test.[3]
Antimicrobial Activity
Semicarbazones and their derivatives have been investigated for their antibacterial and antifungal properties.[5][6][7] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Semicarbazone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-nitroso-2,6-diarylpiperidin-4-one semicarbazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Moderate to good activity | [5] |
| Substituted Acetophenone Semicarbazones | Staphylococcus aureus, Bacillus sp., Salmonella typhi, Pseudomonas aeruginosa, Candida albicans | Significant activity | [7] |
| 3-Nitrobenzaldehyde semicarbazone and its Cu(II) and Ni(II) complexes | Staphylococcus aureus, Escherichia coli | Active | [8] |
MIC: Minimum Inhibitory Concentration. Specific MIC values for this compound are not available in the reviewed literature.
The data indicates that semicarbazones possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Cytotoxic Activity
The cytotoxic potential of these compounds is a critical aspect of their therapeutic evaluation. The half-maximal inhibitory concentration (IC₅₀) is a key metric determined through assays like the MTT assay.
Table 3: Cytotoxic Activity of Semicarbazone and Thiosemicarbazone Derivatives
| Compound | Cell Line | IC₅₀ | Reference |
| 4-Nitroacetophenone thio semicarbazone | A549 (Lung Cancer) | 2.93 µg/mL | [9] |
| Thiosemicarbazone p-substituted acetophenone derivatives | K562 (Leukemia) | ~10 µM (for TSC-NO₂) | [10] |
| Di-pyridyl-thiosemicarbazone-antibody conjugates | MCF-7 (Breast Cancer) | 25.7 ± 5.5 nM | [11] |
IC₅₀: Half-maximal Inhibitory Concentration. Data for this compound is not available.
The structurally similar 4-nitroacetophenone thiosemicarbazone has demonstrated potent cytotoxicity against A549 lung cancer cells.[9] This suggests that this compound may also possess antiproliferative properties. The nitro group in nitroaromatic compounds can undergo bioreduction, which is implicated in their cytotoxic effects.[5]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of semicarbazones is influenced by the nature of the substituents on the aromatic ring.
The electron-withdrawing nature of the nitro group at the para position in this compound is expected to influence its electronic properties and, consequently, its interaction with biological targets. In the context of cytotoxicity, the nitroaromatic structure can undergo enzymatic reduction to form nitroso and hydroxylamine intermediates, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and apoptosis.[5]
Conclusion
While direct experimental data for this compound remains elusive in the reviewed literature, the analysis of its structural analogues provides valuable insights into its potential biological activities. The presence of the nitro group suggests a likelihood of significant cytotoxic activity, warranting further investigation. The semicarbazone scaffold is a known pharmacophore for anticonvulsant and antimicrobial effects. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its therapeutic potential and establish a definitive structure-activity relationship.
References
- 1. ijsar.in [ijsar.in]
- 2. Anticonvulsant activity of thioureido derivatives of acetophenone semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antifungal activities of some N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
spectroscopic comparison of 4'-nitroacetophenone and its semicarbazone derivative
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 4'-nitroacetophenone and its semicarbazone derivative. The formation of a semicarbazone from a ketone is a classic derivatization reaction, often employed in qualitative organic analysis and, more recently, explored in the development of therapeutic agents. Understanding the spectroscopic changes that occur upon this transformation is crucial for reaction monitoring, structural confirmation, and elucidating structure-activity relationships. This document presents a summary of key spectroscopic data (UV-Vis, IR, and NMR), detailed experimental protocols for synthesis and analysis, and a visualization of a potential biological mechanism of action relevant to drug development.
Data Presentation: A Spectroscopic Snapshot
The conversion of the carbonyl group in 4'-nitroacetophenone to the imine of the semicarbazone derivative results in distinct changes in the spectroscopic signatures of the molecule. These changes, summarized in the tables below, provide clear evidence of the chemical transformation.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| 4'-Nitroacetophenone | ~265 | Ethanol | ~13,000 |
| 4'-Nitroacetophenone Semicarbazone | Expected ~280-320 | Ethanol | Not available |
Table 2: Infrared (IR) Spectroscopic Data
| Functional Group | 4'-Nitroacetophenone (cm⁻¹) | This compound (Expected, cm⁻¹) |
| C=O (Ketone) | ~1685 | Absent |
| C=N (Imine) | Absent | ~1590-1620 |
| N-H (Amide) | Absent | ~3470, ~3300 |
| C=O (Amide) | Absent | ~1690 |
| NO₂ (Asymmetric) | ~1520 | ~1520 |
| NO₂ (Symmetric) | ~1345 | ~1345 |
| Aromatic C-H | ~3100-3000 | ~3100-3000 |
| Aromatic C=C | ~1600, ~1485 | ~1600, ~1485 |
Note: Expected values for the semicarbazone are based on characteristic vibrational frequencies for the functional groups present.
Table 3: ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | 4'-Nitroacetophenone (δ, ppm) | This compound (Expected, ppm) |
| CH₃ | 2.68 (s, 3H) | ~2.3 (s, 3H) |
| Aromatic H (ortho to COCH₃) | 8.10-8.13 (d, 2H) | ~7.9-8.1 (d, 2H) |
| Aromatic H (ortho to NO₂) | 8.29-8.31 (d, 2H) | ~8.2-8.3 (d, 2H) |
| NH₂ | Not applicable | ~6.0 (br s, 2H) |
| NH | Not applicable | ~8.5 (br s, 1H) |
Note: Expected chemical shifts for the semicarbazone are estimated based on typical values for similar structures.
Table 4: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | 4'-Nitroacetophenone (δ, ppm) | This compound (Expected, ppm) |
| C=O (Ketone) | 196.3 | Absent |
| C=N (Imine) | Absent | ~145-150 |
| C=O (Amide) | Absent | ~157 |
| CH₃ | 27.0 | ~14 |
| Aromatic C (ipso to COCH₃) | 141.4 | ~140 |
| Aromatic C (ortho to COCH₃) | 129.3 | ~127 |
| Aromatic C (ortho to NO₂) | 123.9 | ~124 |
| Aromatic C (ipso to NO₂) | 150.4 | ~150 |
Note: Expected chemical shifts for the semicarbazone are estimated based on typical values for similar structures.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of semicarbazones from ketones.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of warm water.
-
In a separate beaker, dissolve 4'-nitroacetophenone (1 equivalent) in a minimal amount of ethanol.
-
Add the ethanolic solution of 4'-nitroacetophenone to the aqueous solution of semicarbazide hydrochloride with stirring.
-
If a precipitate does not form immediately, gently warm the mixture on a water bath for 15-20 minutes.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Prepare a stock solution of the sample (4'-nitroacetophenone or its semicarbazone derivative) of a known concentration in a suitable UV-grade solvent (e.g., ethanol).
-
From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy:
-
Ensure the sample is completely dry.
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, for an ATR-FTIR spectrometer, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and a potential mechanism of action for semicarbazone derivatives, which is of interest to drug development professionals.
Caption: Synthetic pathway for this compound.
Caption: Potential mechanism of antimicrobial action for semicarbazones.
Safety Operating Guide
Proper Disposal of 4'-Nitroacetophenone Semicarbazone: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4'-Nitroacetophenone semicarbazone, a compound that should be handled as hazardous waste. The following information is based on general hazardous waste disposal guidelines and safety data for the parent compound, 4'-Nitroacetophenone.
Hazard Assessment and Classification
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters often found in laboratory waste management guidelines.
| Parameter | Guideline | Regulatory Context |
| pH Range for Drain Disposal | 5.0 - 12.5 | For dilute aqueous solutions of non-hazardous acids and bases only.[5] Not applicable to this compound. |
| Satellite Accumulation Area (SAA) Limit | 55 gallons of hazardous waste | Maximum volume that can be stored in a laboratory before requiring removal by Environmental Health & Safety (EHS).[6] |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart (liquid) or 1 kg (solid) | Stricter limit for highly toxic chemicals.[6] While not explicitly P-listed, this highlights the need for caution with toxic compounds. |
| Container Headspace | At least one-inch | To allow for expansion of contents.[5] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | Federal regulations for a container to be considered "empty" and non-hazardous.[7] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
1.1. Wear standard laboratory PPE at all times, including a lab coat, safety glasses or goggles, and nitrile gloves.[4] 1.2. If there is a risk of generating dust, use a dust respirator.[1]
2.0 Waste Collection and Segregation
2.1. Designate a specific, compatible waste container for this compound. The container should be made of a material that does not react with the chemical and must have a secure, screw-top cap.[5] 2.2. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started. 2.3. Collect all solid waste, including contaminated filter paper, weighing boats, and gloves, in this designated container. 2.4. Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.[2][3][5]
3.0 Storage in a Satellite Accumulation Area (SAA)
3.1. Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[5][6] 3.2. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6] 3.3. Ensure the container is kept closed at all times, except when adding waste.[6][8] 3.4. Store the container in secondary containment to prevent the release of material in case of a leak.[8]
4.0 Requesting Waste Pickup
4.1. Once the waste container is full, or if the experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] 4.2. Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call. 4.3. Do not attempt to dispose of this compound in the regular trash or down the drain.[8][9] Improper disposal can pollute the environment and pose a threat to human health.[10]
5.0 Spill Cleanup
5.1. In the event of a minor spill, avoid generating dust.[1] 5.2. Gently sweep up the solid material and place it in the designated hazardous waste container.[2][4][11] 5.3. Clean the spill area with soap and water.[4] 5.4. For a major spill, evacuate the area and contact your institution's EHS for assistance.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 4'-Nitroacetophenone Semicarbazone
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 4'-Nitroacetophenone Semicarbazone based on available safety data for structurally similar compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed[1]. Ingestion may cause serious health damage[2].
-
Eye Irritation: Causes serious eye irritation[1].
-
Skin Irritation: May cause skin irritation[2].
-
Respiratory Irritation: May cause respiratory system irritation[2]. Inhalation of dust should be avoided[1][2].
-
Combustible Dust: May form combustible dust concentrations in air[1].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles[3]. | Protects eyes from dust particles and chemical splashes[4][5]. |
| Face Shield | Worn over safety goggles. | Provides an additional layer of protection for the entire face[5]. | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact[6]. Inspect gloves before each use[7]. | Prevents skin contact with the chemical[4][6][7]. |
| Body | Laboratory Coat | Long-sleeved, properly fitted. | Protects skin and personal clothing from contamination[3][5]. |
| Chemical-Resistant Apron | Worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Provides an additional barrier against chemical splashes. | |
| Respiratory | N95 Respirator or higher | If handling procedures may generate significant dust. | Prevents inhalation of airborne particles[4][5]. |
| Foot | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects[5]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 4'-Nitroacetophenone and any other chemicals to be used.
-
Ensure that a safety shower and eyewash station are readily accessible[1].
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the work area by ensuring it is clean, uncluttered, and located within a certified chemical fume hood.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust clouds.
-
Transfer: Gently transfer the weighed compound to the reaction vessel. Use a spatula to guide the transfer and minimize spillage.
-
Reaction Setup: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. If adding the solid to a liquid, do so in small portions.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, goggles, and finally the lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[2][7].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and compatible waste container. | Collect all excess solid this compound in a designated solid waste container. |
| Contaminated Labware (solid) | Puncture-resistant, labeled container. | Dispose of contaminated items such as weigh boats, gloves, and paper towels in a designated solid waste container[7]. |
| Contaminated Labware (liquid) | Labeled, sealed, and compatible waste container. | Rinse contaminated glassware with a suitable solvent and collect the rinsate as hazardous waste. |
| Liquid Chemical Waste | Labeled, sealed, and compatible waste container. | Collect all liquid waste containing this compound in a designated liquid waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources.
-
Disposal: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[1][7]. Do not dispose of this chemical down the drain[2].
By adhering to these safety and logistical protocols, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


